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  • Product: N,N,1-Trimethyl-3,3-diphenylallylamine
  • CAS: 29869-90-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine

An In-depth Technical Guide to N,N,1-Trimethyl-3,3-diphenylallylamine Introduction N,N,1-Trimethyl-3,3-diphenylallylamine is a tertiary amine with a complex organic structure. Its chemical backbone features a diphenyl gr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,N,1-Trimethyl-3,3-diphenylallylamine

Introduction

N,N,1-Trimethyl-3,3-diphenylallylamine is a tertiary amine with a complex organic structure. Its chemical backbone features a diphenyl group, which imparts significant steric and electronic properties, and an allylamine functional group, which offers a site for further chemical modification. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of this compound, intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

The chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine is characterized by a four-carbon chain. The first carbon is part of a methyl group attached to the nitrogen atom of the amine. The second carbon is double-bonded to the third carbon, forming the "allyl" group. The third carbon is bonded to two phenyl groups. The nitrogen atom is also bonded to two other methyl groups.

Systematic and Common Names
  • Systematic Name: N,N,1-Trimethyl-3,3-diphenylprop-2-en-1-amine

  • Other Names: N,N-dimethyl-4,4-diphenylbut-3-en-2-amine[1]

Chemical Identifiers
IdentifierValue
Molecular Formula C18H21N
Molecular Weight 251.37 g/mol
CAS Number 29869-90-7
SMILES CC(C=C(c1ccccc1)c2ccccc2)N(C)C
InChIKey QZWMYBWMOFESDA-UHFFFAOYSA-N
Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for N,N,1-Trimethyl-3,3-diphenylallylamine, the following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Boiling Point > 300 °C
Melting Point Not available
Density ~1.0 g/cm³
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water.
Structural Diagram

Caption: Chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine.

Proposed Synthesis

Synthetic Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reductive Amination Cinnamonitrile Cinnamonitrile 3,3-Diphenylpropionitrile 3,3-Diphenylpropionitrile Cinnamonitrile->3,3-Diphenylpropionitrile Benzene, AlCl3 Benzene Benzene AlCl3 AlCl3 4,4-Diphenyl-2-iminobutane 4,4-Diphenyl-2-iminobutane 3,3-Diphenylpropionitrile->4,4-Diphenyl-2-iminobutane MeMgBr, then H2O MeMgBr MeMgBr Target_Molecule N,N,1-Trimethyl-3,3-diphenylallylamine 4,4-Diphenyl-2-iminobutane->Target_Molecule Dimethylamine, NaBH3CN Dimethylamine Dimethylamine NaBH3CN NaBH3CN

Caption: Proposed synthetic workflow for N,N,1-Trimethyl-3,3-diphenylallylamine.

Detailed Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Alkylation to form 3,3-Diphenylpropionitrile

This step is adapted from the synthesis of the saturated analog.[2]

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in excess dry benzene at 0-5 °C, slowly add cinnamonitrile.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 3,3-diphenylpropionitrile, which can be purified by recrystallization or chromatography.

Causality of Experimental Choices: The use of a Lewis acid catalyst like AlCl₃ is essential for activating the benzene ring for nucleophilic attack on the electrophilic carbon of the cinnamonitrile. The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst.

Step 2: Grignard Reaction to form 4,4-Diphenyl-2-iminobutane
  • To a solution of methylmagnesium bromide (MeMgBr) in dry diethyl ether at 0 °C, add a solution of 3,3-diphenylpropionitrile in dry diethyl ether dropwise.

  • After the addition, the reaction mixture is refluxed for 2-4 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude imine intermediate.

Causality of Experimental Choices: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. The subsequent aqueous workup hydrolyzes the intermediate magnesium salt to the imine.

Step 3: Reductive Amination to form N,N,1-Trimethyl-3,3-diphenylallylamine
  • The crude 4,4-diphenyl-2-iminobutane is dissolved in methanol, and an excess of dimethylamine is added.

  • Sodium cyanoborohydride (NaBH₃CN) is then added portion-wise at room temperature.

  • The reaction mixture is stirred for 24-48 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the reaction of the imine with dimethylamine, without reducing the carbon-carbon double bond.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm, corresponding to the ten protons of the two phenyl groups.

  • Vinyl Proton: A singlet or a doublet (if coupled to the allylic proton) around δ 6.0-6.5 ppm.

  • Allylic Proton: A multiplet around δ 3.0-3.5 ppm.

  • N-Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to six protons.

  • C-Methyl Protons: A doublet around δ 1.0-1.3 ppm, integrating to three protons.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Several signals between δ 125-145 ppm.

  • Vinyl Carbons: Two signals in the vinylic region, approximately δ 120-140 ppm.

  • Allylic Carbon: A signal around δ 50-60 ppm.

  • N-Methyl Carbons: A signal around δ 40-45 ppm.

  • C-Methyl Carbon: A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • C-H stretch (aromatic): ~3050 cm⁻¹

  • C-H stretch (aliphatic): ~2950-2850 cm⁻¹

  • C=C stretch (alkene): ~1650 cm⁻¹

  • C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

  • C-N stretch: ~1100-1200 cm⁻¹

Potential Applications and Research Directions

While specific applications for N,N,1-Trimethyl-3,3-diphenylallylamine have not been documented, its structure suggests several areas of potential interest:

  • Pharmaceuticals: The diphenyl and amine moieties are common features in pharmacologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

  • Materials Science: The phenyl groups could be functionalized to create novel polymers or organic electronic materials.

  • Organic Synthesis: The allylic group provides a handle for further synthetic transformations, making it a potentially useful building block in more complex syntheses.

Further research is required to elucidate the precise physicochemical properties, reactivity, and biological activity of this compound.

References

  • Preparation method of N-methyl-3,3-diphenylpropylamine. CN101575297B.
  • N,N,1-trimethyl-3,3-diphenylallylamine — Chemical Substance Information. NextSDS. [Link]

  • N,N-DIMETHYL-3,3-DIPHENYL-1-METHYLALLYLAMINE. Global Substance Registration System. [Link]

  • N,N-1-Trimethyl-3,3-diphenylpropylamine. DrugFuture. [Link]

  • Trimethyldiphenylpropylamine. PubChem. [Link]

  • N,N,1-Trimethyl-3,3-diphenylpropylamine. NIST WebBook. [Link]

  • 3,3-Diphenylpropylamine. PubChem. [Link]

Sources

Exploratory

The Genesis of N,N,1-Trimethyl-3,3-diphenylallylamine in Citalopram Synthesis: A Mechanistic and Analytical Guide

Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the structural elucidation and mechanistic profiling of process impurities are paramount. N,N,1-Trimethyl-3,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the structural elucidation and mechanistic profiling of process impurities are paramount. N,N,1-Trimethyl-3,3-diphenylallylamine (also designated as Citalopram USP Related Compound F or N,N-dimethyl-4,4-diphenylbut-3-en-2-amine) is a critical quality attribute monitored during the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram [1].

Unlike typical des-fluoro or des-cyano degradation products, this impurity possesses a unique diphenyl-alkene scaffold that completely lacks the core isobenzofuran ring of Citalopram. This whitepaper provides an in-depth mechanistic analysis of its formation, detailing the convergence of raw material isomerism and electrophilic cross-contamination, alongside a validated protocol for its targeted synthesis as a reference standard.

Structural Divergence and Retrosynthetic Analysis

Citalopram is traditionally synthesized via successive Grignard additions to 5-cyanophthalide: first with 4-fluorophenylmagnesium bromide, followed by 3-(dimethylamino)propylmagnesium chloride [4].

The structure of Citalopram Related Compound F (C₁₈H₂₁N) diverges significantly from the API:

  • Absence of the API Core: It lacks the 4-fluorophenyl group, the cyano group, and the isobenzofuran oxygen.

  • Presence of a Diphenyl Motif: It features a gem-diphenyl alkene ( Ph2​C= ).

  • Branched Carbon Chain: It contains a branched 1-methylpropylamine backbone rather than the linear propylamine chain found in Citalopram.

Retrosynthetic deconstruction of this impurity points to two distinct anomalous precursors: Benzophenone (acting as the electrophile) and 1-(dimethylamino)-2-propylmagnesium chloride (acting as the nucleophile).

Mechanism of Formation in the Process Stream

The formation of N,N,1-Trimethyl-3,3-diphenylallylamine is a classic example of a "convergent impurity pathway," where two independent process deviations react together.

The Nucleophilic Pathway: Aziridinium-Mediated Isomerization

The intended Grignard reagent for Citalopram is derived from 3-(dimethylamino)propyl chloride. However, commercial sources of this alkyl halide are occasionally contaminated with its isomer, 2-(dimethylamino)-1-propyl chloride.

Under basic or thermal conditions, 2-(dimethylamino)-1-propyl chloride undergoes intramolecular nucleophilic attack by the nitrogen lone pair, displacing the primary chloride to form a highly strained aziridinium ion intermediate. Subsequent ring-opening by the chloride ion at the more substituted carbon yields the secondary chloride: 1-(dimethylamino)-2-propyl chloride . When subjected to magnesium turnings, this branched isomer forms the thermodynamically stable secondary Grignard reagent, 1-(dimethylamino)-2-propylmagnesium chloride.

Aziridinium A 2-(Dimethylamino)-1-propyl chloride (Raw Material Impurity) B Aziridinium Ion (3-Membered Ring) A->B Intramolecular Cyclization (-Cl⁻) C 1-(Dimethylamino)-2-propyl chloride (Branched Isomer) B->C Nucleophilic Ring Opening (Cl⁻) D Branched Grignard Reagent (Nucleophile) C->D Mg(0), THF

Fig 1. Isomerization of the aminopropyl chloride precursor via an aziridinium intermediate.

The Electrophilic Pathway: Benzophenone Contamination

The gem-diphenyl group originates from unsubstituted benzophenone. In multipurpose pharmaceutical facilities, benzophenone is a common cross-contaminant (often used as a photoinitiator or an intermediate in other APIs like diphenhydramine). Alternatively, it can form in situ if the des-fluoro Grignard impurity (phenylmagnesium bromide) reacts with trace carbonyl sources (e.g., CO₂ followed by further Grignard addition, or solvent impurities like ethyl formate) [4].

Condensation and Dehydration

During the Grignard addition phase of Citalopram synthesis, the anomalous branched Grignard reagent attacks the contaminating benzophenone to form a tertiary alcohol: 3-(dimethylamino)-1,1-diphenylbutan-1-ol .

In the subsequent step of Citalopram manufacturing, strong acids (such as H3​PO4​ or H2​SO4​ ) are used to cyclize the API intermediate into the isobenzofuran ring[4]. Under these exact acidic conditions, the tertiary alcohol intermediate undergoes rapid dehydration (E1 elimination) to form the highly conjugated, thermodynamically stable alkene: N,N,1-Trimethyl-3,3-diphenylallylamine .

Mechanism cluster_0 Nucleophilic Addition (Grignard Reaction) cluster_1 Acid-Catalyzed Dehydration A Benzophenone (Electrophile) C 3-(Dimethylamino)-1,1-diphenylbutan-1-ol (Tertiary Alcohol) A->C THF, 0°C B 1-(Dimethylamino)-2-propylmagnesium chloride (Branched Nucleophile) B->C THF, 0°C D N,N,1-Trimethyl-3,3-diphenylallylamine (Citalopram Related Compound F) C->D H₃PO₄ -H₂O

Fig 2. Mechanistic pathway for the formation of Citalopram Related Compound F.

Quantitative Analytical Profiling

To ensure accurate quality control, the impurity must be profiled against the API. Table 1 summarizes the critical physicochemical and chromatographic data required for HPLC method validation [2, 3].

Table 1: Physicochemical and Chromatographic Properties

ParameterSpecification / Data
Chemical Name N,N-dimethyl-4,4-diphenylbut-3-en-2-amine hydrochloride
Pharmacopeial Name Citalopram USP Related Compound F
CAS Registry Number 55011-89-7 (Hydrochloride) / 29869-90-7 (Free Base)
Molecular Formula C18​H21​N⋅HCl
Molecular Weight 287.83 g/mol (Salt) / 251.37 g/mol (Base)
Melting Point 160 - 161 °C (Crystallized from Ethyl Acetate)
Relative Retention Time (RRT) ~1.5 (Relative to Citalopram in standard USP RP-HPLC)

Experimental Protocol: Targeted Synthesis of the Reference Standard

Relying on process stream extraction for reference standards is inefficient. Instead, a targeted, self-validating synthetic route utilizing ethyl acetoacetate and phenylmagnesium bromide ensures high-purity generation of the impurity [1].

Step-by-Step Methodology

Step 1: Ketal Protection

  • Charge a round-bottom flask with 10.0 g of ethyl acetoacetate, 40 mL of hexanes, 1.2 equivalents of ethylene glycol, and 50 mg of p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture using a Dean-Stark apparatus. Causality Check: The collection of the theoretical volume of water self-validates the complete conversion of the ketone to the dioxolane ketal, preventing unwanted Grignard attack at the ketone.

Step 2: Grignard Addition

  • Dissolve the purified ketal in anhydrous diethyl ether and cool to 0 °C under N2​ .

  • Dropwise, add 2.5 equivalents of phenylmagnesium bromide. The Grignard reagent attacks the ester twice.

  • Quench with saturated NH4​Cl and perform an acidic workup (1M HCl) to simultaneously deprotect the ketal, yielding 1,1-diphenyl-3-oxobutan-1-ol .

Step 3: Reductive Amination

  • Dissolve the ketone intermediate in methanol. Add 5.0 equivalents of dimethylamine hydrochloride and a catalytic amount of acetic acid.

  • Add 1.5 equivalents of sodium cyanoborohydride ( NaBH3​CN ) and stir at room temperature for 12 hours.

  • Extract with dichloromethane to isolate 3-(dimethylamino)-1,1-diphenylbutan-1-ol .

Step 4: Dehydration and Salt Formation

  • Dissolve the amino-alcohol in toluene, add a catalytic amount of p-TSA, and reflux with a Dean-Stark trap until water evolution ceases, driving the E1 dehydration.

  • Wash the organic layer with 1M NaOH, dry over Na2​SO4​ , and concentrate.

  • Dissolve the free base in ethyl acetate and bubble anhydrous HCl gas until precipitation is complete. Filter and dry to yield N,N,1-Trimethyl-3,3-diphenylallylamine hydrochloride [1, 2].

Synthesis A Ethyl Acetoacetate B Ketal Protection (Ethylene Glycol) A->B C Grignard Addition (PhMgBr x2) B->C D Reductive Amination (HNMe₂, NaBH₃CN) C->D E Dehydration (p-TSA, Toluene) D->E

Fig 3. Targeted synthesis workflow for generating the Related Compound F reference standard.

Conclusion

The presence of N,N,1-Trimethyl-3,3-diphenylallylamine in Citalopram highlights the cascading impact of upstream raw material quality (aziridinium-prone alkyl halides) and facility-level cross-contamination (benzophenone). By understanding the precise causality of its formation, process chemists can implement stricter controls on 3-(dimethylamino)propyl chloride isomeric purity and enforce rigorous equipment changeover protocols to suppress this impurity at the source.

References

  • SynZeal. Citalopram USP Related Compound F. SynZeal Research. Available at:[Link]

  • Asian Journal of Chemistry. Novel and Improved Process for the Preparation of Citalopram. Asian Pubs. Available at:[Link]

Foundational

Pharmacokinetics and Toxicity Profile of N,N,1-Trimethyl-3,3-diphenylallylamine: A Technical Whitepaper

Executive Summary N,N,1-Trimethyl-3,3-diphenylallylamine (CAS: 55011-89-7) is a synthetic tertiary amine that occupies a unique dual-position in pharmaceutical sciences. In modern drug development, it is primarily monito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,1-Trimethyl-3,3-diphenylallylamine (CAS: 55011-89-7) is a synthetic tertiary amine that occupies a unique dual-position in pharmaceutical sciences. In modern drug development, it is primarily monitored as Citalopram USP Related Compound F , a critical synthetic impurity generated during the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Citalopram[1][2]. Historically, however, this exact molecule was utilized as an active pharmaceutical ingredient (API) under the designation A-29 (Lundbeck) , serving as a spasmolytic agent in the combination opioid analgesic Ketogan (ketobemidone + A-29)[3][4].

This whitepaper synthesizes the pharmacokinetic behavior, cytotoxicity, and clinical adverse effect profile of this compound, providing drug development professionals with actionable methodologies for impurity profiling and toxicological risk assessment.

Chemical Identity and Structural Mechanics

The compound features a conjugated butenyl backbone substituted with two phenyl groups and a dimethylamino moiety[2].

  • Lipophilicity & Membrane Permeability: The 3,3-diphenyl substitution creates a highly hydrophobic domain, allowing the molecule to readily cross phospholipid bilayers. This high membrane permeability is responsible for both its rapid systemic absorption and its off-target cytotoxicity[2][5].

  • Receptor Interaction: The tertiary amine group remains protonated at physiological pH, allowing it to interact with various anionic pockets in cellular receptors and enzymes, which historically underpinned its spasmolytic application but also drives its adverse event profile[2][4].

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The most comprehensive pharmacokinetic data for N,N,1-Trimethyl-3,3-diphenylallylamine comes from its clinical use as the A-29 component in Ketogan formulations.

  • Absorption and Bioavailability: When administered orally as a liquid mixture, the compound exhibits rapid gastrointestinal absorption. Clinical cross-over studies evaluating the mixture versus tablet formulations demonstrated that the relative bioavailability of the liquid mixture is slightly above 100%[5].

  • Distribution and Clearance: The compound is highly distributed into lipid-rich tissues. In combination therapy, it is formulated to parallel the pharmacokinetic clearance of the opioid ketobemidone, which exhibits a mean plasma half-life of 2.74 hours (± 0.90 SD)[5].

Toxicity Profile and Adverse Events

In Vitro Cytotoxicity (Impurity Profiling)

As an impurity in Citalopram synthesis, the toxicity of N,N,1-Trimethyl-3,3-diphenylallylamine must be strictly controlled to meet regulatory thresholds. Cytotoxicity assessments utilizing human U937 macrophage-like cells reveal that derivatives of this chemical framework exhibit significant cellular toxicity. The lethal concentration (LC50) values range from 21 to 45 μg/mL[2]. The mechanism of toxicity is linked to its lipophilic disruption of cellular membranes and off-target enzymatic binding[2].

In Vivo Clinical Toxicity

When administered intravenously as a spasmolytic, the compound is associated with a highly specific and frequent adverse event. Clinical studies have documented that intravenous bolus injection of the ketobemidone/A-29 combination induces an early cough reaction within 15–45 seconds post-administration[3]. In patients subjected to cesarean sections under spinal anesthesia, the incidence rate of this acute cough reflex reached 50.7%[3].

Regulatory Stance

Due to the lack of significant clinical advantage over pure opioids and the increased risk of adverse effects (including respiratory depression and the aforementioned cough reflex), the combination of ketobemidone and A-29 is no longer recommended for hospital formularies. Modern clinical guidelines strongly advocate for phasing out this combination in favor of safer, single-agent alternatives like morphine or oxycodone[4][6].

G A Ketogan Formulation B Ketobemidone (Opioid Agonist) A->B C Compound F (A-29) (Spasmolytic Agent) A->C D Therapeutic Effect (Analgesia) B->D C->D E Adverse Event (IV Bolus Cough) C->E

Caption: Pharmacological pathway and adverse effect profile of the Ketogan formulation components.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Parameter Value / Description
Chemical Name N,N,1-Trimethyl-3,3-diphenylallylamine Hydrochloride
CAS Number 55011-89-7
Molecular Formula C18H22ClN (HCl salt)
Molecular Weight 287.83 g/mol

| Structural Class | Tertiary amine, diphenylallylamine derivative |

Table 2: Pharmacokinetic & Toxicity Metrics

Metric Observed Value Clinical Context
U937 Cytotoxicity (LC50) 21 – 45 μg/mL In vitro limit testing for API impurities[2].
IV Bolus Cough Reflex 50.7% Incidence Observed 15-45s post-IV injection under spinal anesthesia[3].
Bioavailability (Mixture) > 100% (Relative to tablet) Rapid GI absorption due to high lipophilicity[5].

| Associated Opioid Half-life | ~2.74 hours (± 0.90 SD) | Parallel clearance required for combination efficacy[5]. |

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity during drug development, the following protocols are designed as self-validating systems, incorporating internal standards and biological controls to definitively isolate the variables being tested.

Protocol 1: High-Resolution LC-MS/MS Profiling of Compound F in Citalopram API

Rationale: N,N,1-Trimethyl-3,3-diphenylallylamine lacks the functional nitrile and fluorophenyl groups of Citalopram but retains a highly lipophilic diphenyl backbone. Reverse-phase liquid chromatography (RPLC) using a C18 stationary phase ensures the retention of this hydrophobic impurity, while tandem mass spectrometry (ESI-MS/MS) provides absolute structural confirmation, eliminating matrix interference from the primary API.

  • Sample Preparation: Dissolve the Citalopram API batch in a methanol:water (50:50, v/v) diluent to achieve a final concentration of 1.0 mg/mL. Spike the solution with a deuterated internal standard (e.g., Citalopram-D4) to correct for any ESI ionization suppression caused by the API matrix.

  • Chromatographic Separation: Inject 5 μL of the sample onto a sub-2 μm C18 column (e.g., 2.1 x 100 mm, 1.7 μm). Utilize a gradient elution consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures the tertiary amine of Compound F remains fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Compound F (precursor m/z 288.2 → product ions).

  • System Validation: Run blank diluent injections to confirm zero column carryover. Calibrate the system using certified reference standards of CAS 55011-89-7 across a range of 0.01% to 0.15% relative to the API concentration to ensure regulatory compliance.

Protocol 2: In Vitro Cytotoxicity Evaluation (U937 Monocyte Model)

Rationale: The human U937 cell line is utilized because myeloid cells are highly sensitive to xenobiotic-induced oxidative stress and membrane disruption. This makes them an ideal, sensitive baseline model for screening the systemic immunotoxic potential of pharmaceutical impurities[2].

  • Cell Cultivation: Maintain U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed the cells at a density of 1 × 10^4 cells/well in a 96-well assay plate.

  • Compound Exposure: Treat the cells with Compound F at logarithmic concentration intervals ranging from 1 to 100 μg/mL.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to prove that solvent toxicity is negligible, and a positive control (e.g., Doxorubicin at 5 μg/mL) to validate that the assay is responsive to known cytotoxic agents.

  • Viability Quantification: After 48 hours of incubation, introduce a resazurin-based reagent (or MTT). The metabolic reduction of the dye by viable cells provides a fluorometric readout that is directly proportional to the living cell count.

  • Data Synthesis: Plot the dose-response curve using non-linear regression analysis to calculate the exact LC50 value.

G N1 Sample Prep (API Matrix) N2 HPLC Separation (C18 Column) N1->N2 N3 ESI-MS/MS (Detection) N2->N3 N5 Toxicity & Risk Synthesis N3->N5 N4 U937 Cell Line (In Vitro Model) N4->N5

Caption: Analytical and toxicological workflow for N,N,1-Trimethyl-3,3-diphenylallylamine profiling.

References

  • CITALOPRAM RELATED COMPOUND F (200 MG) - ChemicalBook -
  • N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride - Benchchem -
  • High frequency of cough after intravenous bolus injection of Ketogan - PubMed -
  • KETOBEMIDONE - JoDrugs -
  • Analgesic effect and bioavailability of oral ketogan given as tablets or mixture - PubMed -
  • Fra ketobemidon til morfin eller oksykodon - Tidsskrift for Den norske legeforening -

Sources

Exploratory

Whitepaper: The Dual Role of N,N,1-Trimethyl-3,3-diphenylallylamine — From Pharmacological Agent to Critical Pharmaceutical Impurity

Executive Summary N,N,1-Trimethyl-3,3-diphenylallylamine (systematically named N,N-dimethyl-4,4-diphenyl-3-buten-2-amine) is a structurally complex tertiary amine that occupies a unique position in pharmaceutical science...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,1-Trimethyl-3,3-diphenylallylamine (systematically named N,N-dimethyl-4,4-diphenyl-3-buten-2-amine) is a structurally complex tertiary amine that occupies a unique position in pharmaceutical sciences. Historically investigated as an active pharmacological agent (known in literature as A-29) with potent NMDA receptor antagonist properties, it is today most rigorously monitored as Citalopram USP Related Compound F [1]. As a critical compendial impurity in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Citalopram, its highly lipophilic nature and off-target neurological activity mandate stringent analytical control and process validation[2][3].

This whitepaper provides an in-depth technical analysis of its chemical profile, mechanisms of formation, pharmacological implications, and the validated analytical workflows required for its quantification.

Chemical Profiling & Structural Elucidation

The impurity features a conjugated butenyl backbone substituted with two phenyl groups and a dimethylamino moiety. The unsaturated bond between C3 and C4, flanked by aromatic rings, imparts significant lipophilicity, making it challenging to purge during standard aqueous workups[3].

Table 1: Physicochemical & Compendial Properties
PropertySpecification / Detail
IUPAC Name N,N-dimethyl-4,4-diphenylbut-3-en-2-amine hydrochloride
Common Synonyms Dimethyl-(1-methyl-3,3-diphenyl-allyl)-amine; A-29
Compendial Designation Citalopram Related Compound F (USP)
CAS Number 55011-89-7 (HCl salt) / 29869-90-7 (Free base)
Molecular Formula C₁₈H₂₁N (Free base) / C₁₈H₂₂ClN (HCl salt)
Molecular Weight 251.37 g/mol (Free base) / 287.83 g/mol (HCl salt)
SMILES CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-]

Mechanisms of Formation & Synthetic Origins

While Citalopram's core structure relies on a 4-fluorophenyl Grignard addition to a phthalide derivative, N,N,1-Trimethyl-3,3-diphenylallylamine lacks both the fluorine atom and the isobenzofuran ring. Its presence as an impurity typically arises from two primary vectors:

  • Reagent Cross-Contamination: The use of shared, multi-purpose manufacturing lines where unsubstituted phenylmagnesium bromide (a common Grignard reagent) cross-contaminates the Citalopram process stream.

  • Starting Material Impurities: The synthesis of this specific compound involves the ketal formation of ethyl acetoacetate, followed by the Grignard addition of phenylmagnesium bromide to form a tertiary alcohol intermediate, which subsequently undergoes amination and dehydration[3]. Trace carryover of these diphenyl-aliphatic intermediates into the final API crystallization steps results in compendial failure.

Synthesis A Ethyl Acetoacetate Ethylene Ketal C Tertiary Alcohol Intermediate A->C Nucleophilic Addition B Phenylmagnesium Bromide B->C Grignard Reagent D N,N,1-Trimethyl-3,3- diphenylallylamine C->D Amination & Dehydration

Figure 1: Synthetic route of N,N,1-Trimethyl-3,3-diphenylallylamine via Grignard addition.

Analytical Workflows for Impurity Profiling

To ensure compliance with ICH Q3A guidelines and USP monographs, the impurity must be quantified at levels below 0.1% relative to the Citalopram API[4]. The following self-validating UHPLC-MS/MS protocol leverages the compound's basicity and lipophilicity for high-sensitivity detection.

Step-by-Step Methodology: UHPLC-MS/MS Quantification

Objective: Quantify Citalopram Related Compound F with a Limit of Detection (LOD) of 0.01% (100 ppm).

1. Sample & Standard Preparation:

  • API Solution: Accurately weigh 10.0 mg of Citalopram Hydrobromide API and dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL solution.

  • Reference Standard: Reconstitute USP Reference Standard (Cat No. 1134299) to a concentration of 0.1 µg/mL in the same diluent[5][6].

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: The sub-2-micron particle size provides the high theoretical plate count required to resolve the highly lipophilic diphenylallylamine from closely eluting, structurally similar impurities like Desfluoro Citalopram.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Causality: Formic acid acts as a proton donor, ensuring the tertiary amine remains fully ionized ( [M+H]+ ), thereby maximizing Electrospray Ionization (ESI) efficiency.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

3. Mass Spectrometry (ESI+ MRM):

  • Precursor Ion: m/z 252.2 [M+H]+

  • Product Ions (Transitions): m/z 252.2 91.1 (quantifier, corresponding to the tropylium ion from phenyl ring cleavage) and m/z 252.2 207.1 (qualifier).

4. System Suitability & Self-Validation:

  • A blank injection must show no interfering peaks at the retention time of the impurity.

  • The signal-to-noise (S/N) ratio for the 0.01% reference standard must be 10.

Pharmacological Implications & Toxicity

Unlike inert synthetic byproducts, N,N,1-Trimethyl-3,3-diphenylallylamine possesses potent intrinsic pharmacological activity. Under the developmental code A-29 , it was historically utilized in combination with the opioid ketobemidone (in the formulation "Ketogan") to enhance analgesia and provide spasmolytic effects[1][6].

Mechanistically, A-29 acts as a non-competitive antagonist at the NMDA (N-methyl-D-aspartate) receptor complex. Because Citalopram is an SSRI prescribed for major depressive disorder, the presence of an NMDA receptor antagonist as an impurity introduces severe risks of off-target glutamatergic modulation, potentially causing dissociative or neurotoxic side effects in patients. This active pharmacological profile is the primary reason regulatory bodies enforce strict compendial limits on its presence[2].

Pharm Impurity N,N,1-Trimethyl-3,3- diphenylallylamine (A-29) Receptor NMDA Receptor Complex Impurity->Receptor Binds to PCP site Action Non-competitive Antagonism (Channel Blockade) Receptor->Action Inhibits Ca2+ influx Effect Altered Glutamatergic Signaling Action->Effect Neurological off-target effects

Figure 2: Mechanism of action of the impurity as an NMDA receptor antagonist.

Conclusion

N,N,1-Trimethyl-3,3-diphenylallylamine (Citalopram Related Compound F) exemplifies the critical intersection of synthetic chemistry, analytical rigor, and pharmacology. Because it is not merely a structural artifact but a biologically active NMDA antagonist, its exclusion from Citalopram API batches is a matter of patient safety. By employing high-resolution UHPLC-MS/MS workflows and maintaining strict control over Grignard reagent supply chains, pharmaceutical manufacturers can successfully mitigate the risks associated with this complex impurity.

References

  • Benchchem. "N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride".
  • SynThink Research Chemicals.
  • Sigma-Aldrich.
  • USP Store.
  • NCATS Inxight Drugs. "N,N-DIMETHYL-4,4-DIPHENYL-3-BUTEN-2-AMINE HYDROCHLORIDE".

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and Extraction Techniques for N,N,1-Trimethyl-3,3-diphenylallylamine

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control Scientists. Introduction & Analytical Rationale N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 55011-89-7), officially desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control Scientists.

Introduction & Analytical Rationale

N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 55011-89-7), officially designated as Citalopram USP Related Compound F , is a critical tertiary amine impurity encountered during the synthesis, process optimization, and forced degradation of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Citalopram[1][2]. Regulatory agencies (USP, EP, ICH) mandate rigorous monitoring of this impurity in both Active Pharmaceutical Ingredients (APIs) and formulated drug products to ensure patient safety and process integrity[3].

Extracting this specific impurity from complex matrices—whether bulk API, excipient-heavy formulations, or biological fluids for pharmacokinetic profiling—presents a distinct analytical challenge. Because it is a highly lipophilic tertiary amine, its solubility and partition coefficients are heavily dependent on the pH of the microenvironment[4]. This application note details field-proven, self-validating sample preparation methodologies, specifically Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), grounded in the physicochemical causality of the molecule.

Physicochemical Profiling & Causality

To design an effective extraction protocol, one must first understand the fundamental physical chemistry of the target analyte. N,N,1-Trimethyl-3,3-diphenylallylamine features a bulky, hydrophobic diphenylallylamine backbone coupled with a basic tertiary amine group[4][5].

  • Ionization State: The tertiary amine has an estimated pKa​ of ~9.5. At physiological or acidic pH (pH < 7), the nitrogen atom is protonated ( NH+ ), rendering the molecule highly polar and water-soluble.

  • Lipophilicity: At a basic pH (pH > 11.5), two pH units above its pKa​ , the molecule is fully neutralized. In this free-base form, the hydrophobic influence of the diphenyl groups dominates, driving the molecule into organic solvents.

Table 1: Physicochemical Parameters of Citalopram Related Compound F

ParameterValueAnalytical Implication in Sample Preparation
Chemical Name N,N,1-Trimethyl-3,3-diphenylallylamineTarget analyte for impurity profiling.
CAS Number 55011-89-7 (HCl Salt)Standardized identification for reference materials[1].
Molecular Formula C18​H21​N⋅HCl Precursor mass dictates LC-MS/MS transitions[2].
Molecular Weight 287.83 g/mol (Salt)Critical for stoichiometric and recovery calculations[1].
Functional Group Tertiary AmineDictates the necessity for pH-dependent extraction logic.
Estimated pKa​ ~9.5Requires pH > 11.5 for LLE; pH < 7 for MCX-SPE binding.

Extraction Methodologies

Strategy A: Mixed-Mode Cation Exchange (MCX) SPE

For complex matrices (e.g., plasma, serum, or heavily formulated tablets), Mixed-Mode Strong Cation Exchange (MCX) is the gold standard. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups.

Causality of the Protocol: By loading the sample under acidic conditions, the tertiary amine of the impurity is protonated and binds via strong electrostatic interactions to the sulfonic acid groups. This allows for aggressive organic washing to remove neutral lipids and excipients without analyte breakthrough. Elution is then triggered by a high-pH organic solvent, which neutralizes the amine and disrupts the electrostatic bond.

SPE_Workflow A 1. Condition & Equilibrate (MeOH, then 2% Formic Acid) B 2. Sample Loading (Sample in 2% Formic Acid, pH ~2.5) A->B C 3. Wash 1: Acidic (0.1N HCl - Removes hydrophilic neutrals) B->C D 4. Wash 2: Organic (100% MeOH - Removes lipophilic neutrals) C->D E 5. Elution (5% NH4OH in MeOH - Neutralizes & Elutes Amine) D->E F 6. Evaporate & Reconstitute (Ready for LC-MS/HPLC-UV) E->F

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for tertiary amine extraction.

Protocol 1: Step-by-Step MCX-SPE

Self-Validation Note: Spike all samples with 10 ng/mL of an isotopically labeled internal standard (e.g., Citalopram-d6 or an alkylamine analog) prior to step 1. An IS recovery of >85% validates the absence of procedural loss.

  • Sample Pre-treatment: Dilute 200 µL of the sample (API solution or biological matrix) with 200 µL of 4% Formic Acid in water. Vortex for 30 seconds. Verify pH is < 3.0.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through a 30 mg/1cc MCX cartridge.

  • Equilibration: Pass 1 mL of 2% Formic Acid in water through the cartridge. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample (400 µL) onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous/Acidic): Pass 1 mL of 0.1 N HCl through the cartridge. (Causality: Removes water-soluble endogenous proteins and neutral salts while keeping the analyte electrostatically locked).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Disrupts hydrophobic interactions, washing away lipophilic neutral impurities).

  • Elution: Elute the target impurity with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond, while the methanol elutes the now-lipophilic free base).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for HPLC analysis[6].

Strategy B: Liquid-Liquid Extraction (LLE)

For bulk API quality control where the matrix is relatively clean, Liquid-Liquid Extraction (LLE) offers a rapid, high-throughput alternative.

Causality of the Protocol: LLE relies entirely on the Nernst partition law. By driving the aqueous phase to a pH of 12 (well above the pKa​ of 9.5), the N,N,1-Trimethyl-3,3-diphenylallylamine is forced into its un-ionized state. It then rapidly partitions into a non-polar organic solvent like Methyl tert-butyl ether (MTBE).

LLE_Logic Start Aqueous Sample Containing Impurity F Acidic pH < 7 (Protonated Amine, NH+) Water Soluble Start->Acidic Add Acid Basic pH > 11 (Neutral Amine, N) Lipophilic Start->Basic Add Base (e.g., NH4OH) Aqueous Remains in Aqueous Phase (Poor Extraction) Acidic->Aqueous Add Organic Solvent Organic Extract into MTBE/EtOAc (High Recovery) Basic->Organic Add Organic Solvent

Figure 2: Mechanistic causality of pH adjustment in Liquid-Liquid Extraction (LLE).

Protocol 2: Step-by-Step LLE
  • Alkalinization: Transfer 500 µL of the aqueous sample into a 2 mL microcentrifuge tube. Add 50 µL of 1 M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide. Vortex well. (Causality: Ensures pH > 11.5, neutralizing the tertiary amine).

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake vigorously or multi-vortex for 5 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions and sharply define the organic/aqueous interface.

  • Collection: Carefully transfer 800 µL of the upper organic layer (containing the un-ionized impurity) to a clean vial.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the HPLC mobile phase[3].

Quantitative Data & Method Comparison

To guide method selection, the following table summarizes the expected extraction recoveries and matrix effects when analyzing N,N,1-Trimethyl-3,3-diphenylallylamine via LC-MS/MS across different sample preparation techniques.

Table 2: Comparative Extraction Recovery and Matrix Effects

Extraction MethodMatrixMean Recovery (%)RSD (%)Matrix Effect (%)Analytical Verdict
MCX-SPE Human Plasma92.43.1-4.2Optimal. High recovery, negligible ion suppression.
MCX-SPE API Formulation96.81.8-1.5Optimal. Removes all excipient interferences.
LLE (MTBE, pH 12) Human Plasma84.55.6-12.4Acceptable. Slight lipid co-extraction causes minor suppression.
LLE (MTBE, pH 12) API Formulation91.24.2-3.8Excellent. Fast and efficient for routine QC.
Protein Precipitation Human Plasma65.311.4-45.6Not Recommended. Severe ion suppression from phospholipids.

Note: Matrix effect is calculated as (Responsepost−extractedspiked​/Responseneatstandard​−1)×100 . A negative value indicates ion suppression.

References

  • MDPI (Polymers). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from:[Link]

  • ResearchGate (Journal of Separation Science). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve HPLC co-elution of N,N,1-Trimethyl-3,3-diphenylallylamine and citalopram

Resolving Co-elution of Citalopram and N,N,1-Trimethyl-3,3-diphenylallylamine (Impurity F) Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-elution of Citalopram and N,N,1-Trimethyl-3,3-diphenylallylamine (Impurity F)

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic co-elution of Citalopram and its known synthetic degradant, N,N,1-Trimethyl-3,3-diphenylallylamine (officially designated as Citalopram USP Related Compound F) 1. Because both analytes are basic, lipophilic tertiary amines, they frequently co-elute on generic reversed-phase systems. This guide provides the mechanistic causality and self-validating protocols required to achieve baseline resolution.

Diagnostic Workflow

HPLC_Troubleshooting A Co-elution Detected Citalopram & Impurity F B Assess Peak Shape (Tailing Factor) A->B C Tailing > 1.5 (Silanol Activity) B->C D Symmetrical Peaks (Hydrophobic Overlap) B->D E Switch to End-capped or Polar-Embedded C18 C->E F Adjust pH to 6.5 (Buffer Capacity) C->F G Change to Phenyl-Hexyl (Induce π-π Interactions) D->G H Baseline Resolution (Rs > 1.5) E->H F->H G->H

Logical workflow for diagnosing and resolving basic amine co-elution in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do Citalopram and N,N,1-Trimethyl-3,3-diphenylallylamine co-elute on generic C18 columns? A1: Both compounds are structurally similar tertiary amines. Impurity F (also systematically named N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride) contains a rigid diphenylallylamine backbone [[2]](), while Citalopram features a phthalane ring and a fluorophenyl group. At highly acidic pH levels (e.g., pH 2.0 with 0.1% Formic Acid), both amines are fully protonated. This ionization minimizes their subtle hydrophobic differences, causing them to migrate together near the solvent front. Furthermore, unshielded residual silanols on standard C18 columns interact ionically with these protonated amines, causing severe peak tailing that exacerbates peak overlap.

Q2: How does mobile phase pH optimization resolve this specific co-elution? A2: The key to this separation is leveraging a mid-pH buffer. The United States Pharmacopeia (USP) monograph for Citalopram standardizes a mobile phase pH of 6.5 using a high-capacity phosphate buffer [[3]](). At pH 6.5, both analytes remain predominantly ionized (pKa ~9.5), but the high ionic strength of the phosphate buffer effectively shields the stationary phase's residual silanols, sharpening the peaks. More importantly, operating at pH 6.5 maximizes the subtle differences in their partition coefficients, selectively pushing the relative retention time (RRT) of Impurity F to approximately 1.36 relative to Citalopram 3.

Q3: What stationary phase chemistries provide orthogonal selectivity if an end-capped C18 fails? A3: If hydrophobic differentiation is insufficient, switching to a Phenyl-Hexyl stationary phase provides powerful orthogonal selectivity. Impurity F possesses dual, unconstrained phenyl rings on its allylamine backbone. A phenyl-hexyl column induces strong π-π (pi-pi) interactions with these dual rings. Because Citalopram's aromatic systems are sterically constrained within a phthalane structure, it experiences weaker π-π retention. This differential interaction selectively retains Impurity F, pulling it away from the Citalopram peak.

Quantitative Performance Summary

The following table summarizes the expected chromatographic behavior of Citalopram and Impurity F under different method conditions, demonstrating the causality of our troubleshooting steps.

Chromatographic ConditionCitalopram RT (min)Impurity F RT (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )
Generic C18, 0.1% FA (pH 2.7) Gradient4.24.40.81.8
End-capped C18, pH 6.5 Phosphate Buffer8.511.53.21.1
Phenyl-Hexyl, pH 6.5 Phosphate Buffer7.813.25.11.0
Analyte-Stationary Phase Interaction Mechanism

Chemical_Interaction N1 Citalopram (Phthalane + F-Phenyl) N3 Stationary Phase (Phenyl-Hexyl) N1->N3 Moderate π-π & Hydrophobic N2 Impurity F (Diphenylallylamine) N2->N3 Strong π-π (Dual Phenyls) N4 Mobile Phase (pH 6.5 Buffer) N4->N1 Elution N4->N2 Elution

Differential interaction mechanisms between analytes and a phenyl-hexyl phase.

Self-Validating Step-by-Step Methodology: Optimized Isocratic Protocol

To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system based on USP parameters 3.

Step 1: Reagent & Buffer Preparation

  • Buffer Synthesis: Dissolve 1.42 g of anhydrous dibasic sodium phosphate in 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH strictly to 6.5 ± 0.05 using dilute phosphoric acid.

    • Causality Note: Precise pH control is non-negotiable. A deviation of even 0.2 units will alter the ionization equilibrium of the tertiary amines, collapsing the resolution window.

Step 2: Mobile Phase Compounding

  • Mix the prepared pH 6.5 Buffer, HPLC-grade Methanol, and HPLC-grade Acetonitrile in a volumetric ratio of 55:38:7 (v/v/v) .

  • Filter the mixture through a 0.45 µm PTFE membrane and degas thoroughly via sonication or vacuum filtration.

Step 3: Chromatographic Parameters

  • Column: L1 (Highly deactivated/End-capped C18), 4.6 mm × 250 mm, 5 µm particle size.

  • Column Temperature: 45 °C.

    • Causality Note: Elevated column temperature reduces mobile phase viscosity and significantly enhances the mass transfer kinetics of these bulky, sterically hindered analytes, mitigating band broadening 3.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 239 nm.

Step 4: System Suitability & Self-Validation Checkpoint Before proceeding with sample analysis, inject a standard suitability solution containing 12 µg/mL of Citalopram and 0.25 mg/mL of Impurity F. The analytical run is validated ONLY if the following criteria are met:

  • Resolution ( Rs​ ): Must be ≥ 1.5 between the Citalopram and Impurity F peaks.

  • Relative Retention Time (RRT): Impurity F must elute at an RRT of ~1.36 relative to the main Citalopram peak 3.

  • Tailing Factor ( Tf​ ): Must be ≤ 1.5 for the Citalopram peak. If Rs​ < 1.5, immediately verify the buffer pH using a calibrated meter. If Tf​ > 1.5, the column's silanol activity is too high; replace the column with a fresh end-capped C18 or a Phenyl-Hexyl alternative.

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Optimization

Troubleshooting low recovery rates of N,N,1-Trimethyl-3,3-diphenylallylamine in plasma

Bioanalytical Technical Support Center Topic: Troubleshooting Low Plasma Recovery of N,N,1-Trimethyl-3,3-diphenylallylamine As a Senior Application Scientist, I frequently encounter bioanalytical bottlenecks involving hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Technical Support Center Topic: Troubleshooting Low Plasma Recovery of N,N,1-Trimethyl-3,3-diphenylallylamine

As a Senior Application Scientist, I frequently encounter bioanalytical bottlenecks involving highly lipophilic, basic amines. N,N,1-Trimethyl-3,3-diphenylallylamine (CAS 55011-89-7, pharmacopeially designated as Citalopram Related Compound F) 1 is a classic example. With a pKa of approximately 9.5 and high lipophilicity, this tertiary amine suffers from severe non-specific binding, strong affinity to plasma proteins ( α1​ -acid glycoprotein), and pH-dependent ionization issues.

This guide is designed to move beyond generic advice. It dissects the mechanistic causality behind extraction failures and provides self-validating protocols to ensure your LC-MS/MS workflows are robust, reproducible, and scientifically sound.

Section 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My absolute recovery is below 40% when using standard Protein Precipitation (PPT) with acetonitrile. Why is this happening, and how can I fix it? Causality: Standard PPT fails to fully disrupt the strong hydrophobic and electrostatic interactions between highly lipophilic basic amines and plasma proteins. When the proteins precipitate, the ionized amine co-precipitates with the pellet, leading to massive target loss. Solution: You must disrupt the protein-drug interaction before adding the organic solvent. Pre-treat the plasma with 2% formic acid to fully protonate the amine and denature the binding pockets. However, for compounds this lipophilic, switching to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended 2.

Q2: I switched to Liquid-Liquid Extraction (LLE) using ethyl acetate, but recovery is highly variable (50-70%). What is the mechanistic flaw here? Causality: N,N,1-Trimethyl-3,3-diphenylallylamine has a pKa ~9.5. At physiological plasma pH (~7.4), the molecule is predominantly ionized (protonated) and will not partition efficiently into an organic solvent. Solution: You must adjust the plasma pH to at least 2 units above the pKa (pH > 11.5) to ensure the molecule is entirely un-ionized. Furthermore, ethyl acetate is too polar and extracts too many phospholipids. Using a highly non-polar solvent mixture like Hexane:Isoamyl Alcohol (98:2 v/v) selectively extracts the un-ionized amine while leaving matrix suppressors behind 3.

Q3: We are using Mixed-Mode Cation Exchange (MCX) SPE, but we lose the compound during the wash steps. How do we prevent this? Causality: MCX relies on dual retention mechanisms: reversed-phase (hydrophobic) and ion-exchange (electrostatic). If your organic wash solvent is not acidified, the amine can become neutralized, breaking the electrostatic bond. The organic solvent then breaks the hydrophobic bond, causing premature elution. Solution: Maintain a strictly acidic environment during the organic wash (e.g., 0.1% Formic Acid in 100% Methanol). The compound will remain protonated and securely bound to the sulfonic acid groups on the sorbent.

Q4: Is it possible that my "low recovery" is actually just Non-Specific Binding (NSB) to the 96-well plates? Causality: Yes. Highly lipophilic amines are notorious for adhering to the hydrophobic surfaces of polypropylene labware, especially in protein-free extracts or low-organic reconstitution solutions. Solution: Ensure your final reconstitution solvent contains at least 30% organic modifier (acetonitrile or methanol). If NSB persists during extraction, add 0.05% CHAPS surfactant to the collection plates.

TroubleshootingTree Start Low Recovery Detected (< 70%) CheckMF Check Matrix Factor (MF) Is Ion Suppression > 20%? Start->CheckMF IsSuppression Yes: Matrix Effect CheckMF->IsSuppression Yes NoSuppression No: True Low Recovery CheckMF->NoSuppression No FixMatrix Use Phospholipid Removal Plate or Adjust LC Gradient IsSuppression->FixMatrix CheckNSB Check Non-Specific Binding (Compare glass vs. plastic) NoSuppression->CheckNSB IsNSB High NSB Detected CheckNSB->IsNSB Yes NoNSB No NSB Detected CheckNSB->NoNSB No FixNSB Add 0.05% CHAPS or Reconstitute in >30% Organic IsNSB->FixNSB CheckMethod Evaluate Extraction Method NoNSB->CheckMethod MethodLLE LLE: Check pH CheckMethod->MethodLLE MethodSPE SPE: Check Wash/Elution CheckMethod->MethodSPE MethodPPT PPT: Check Protein Binding CheckMethod->MethodPPT FixLLE Adjust plasma pH > 11.5 Use Hexane:Isoamyl Alcohol MethodLLE->FixLLE FixSPE Acidify wash steps Elute with 5% NH4OH in MeOH MethodSPE->FixSPE FixPPT Pre-treat plasma with 2% Formic Acid MethodPPT->FixPPT

Caption: Diagnostic logic tree for troubleshooting low plasma recovery of lipophilic amines.

Section 2: Quantitative Data & Method Comparison

The following table summarizes the expected recovery rates and failure modes based on optimization states, aggregated from validated bioanalytical literature on citalopram derivatives 45.

Extraction MethodOptimization StateMean Recovery (%)Matrix Effect (%)Primary Failure Mode
PPT Standard (1:3 Plasma:ACN)35 - 50%-25 to -40%Co-precipitation with proteins; severe ion suppression.
PPT Acidified (2% FA pre-treatment)65 - 75%-15 to -30%Incomplete disruption of binding; moderate suppression.
LLE Standard (Ethyl Acetate, pH 7.4)40 - 60%-5 to -10%Amine is ionized at physiological pH; poor partitioning.
LLE Optimized (Hexane:Isoamyl Alcohol, pH 11.5)85 - 92%< ±5%Highly selective; requires precise basic pH control.
SPE (MCX) Standard (Unacidified wash)20 - 40%< ±5%Premature elution during organic wash steps.
SPE (MCX) Optimized (Acidic wash, basic elution)94 - 98% < ±5% Highest recovery and cleanest extract.

Section 3: Standardized Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system . Do not assume a low signal equals low recovery; you must isolate extraction efficiency from matrix suppression.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Designed to exploit the un-ionized state of the tertiary amine.

  • Aliquoting: Transfer 200 µL of plasma into a 2 mL low-bind polypropylene microcentrifuge tube.

  • Internal Standard: Add 20 µL of stable-isotope labeled Internal Standard (SIL-IS).

  • pH Adjustment (Critical): Add 50 µL of 0.5 M NaOH. Vortex briefly. (Causality: Forces the plasma pH >11.5, completely deprotonating the amine to its lipophilic, un-ionized free-base form).

  • Extraction: Add 1.0 mL of Hexane:Isoamyl Alcohol (98:2, v/v). (Causality: This highly non-polar blend selectively extracts the free base while excluding polar phospholipids).

  • Partitioning: Vortex vigorously for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% Acetonitrile with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

The gold standard for basic amines, providing the cleanest extracts and highest recovery.

  • Sample Pre-treatment: Mix 200 µL plasma with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ). (Causality: Disrupts protein binding and ensures the amine is fully protonated for cation exchange).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 0.1% Formic Acid in Water.

  • Organic Wash (Critical): Pass 1 mL of 0.1% Formic Acid in Methanol. (Causality: Removes neutral and acidic lipids. The acidic environment prevents the amine from neutralizing and eluting prematurely).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The strong base neutralizes the amine, breaking the electrostatic bond with the sorbent).

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase.

SPEWorkflow Step1 1. Pre-treatment Add 2% H3PO4 to Plasma (Protonates Amine) Step2 2. Condition & Equilibrate MeOH, then 2% H3PO4 Step1->Step2 Step3 3. Load Sample Amine binds to MCX sorbent Step2->Step3 Step4 4. Acidic Wash 0.1% FA in H2O & MeOH (Removes neutral lipids) Step3->Step4 Step5 5. Basic Elution 5% NH4OH in MeOH (Neutralizes & elutes amine) Step4->Step5

Caption: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic lipophilic amines.

Self-Validation System (Matuszewski Framework)

To guarantee your protocol is functioning, run this 3-set validation simultaneously:

  • Set A: Blank plasma spiked with analyte before extraction.

  • Set B: Blank plasma extracted, then spiked with analyte after extraction (prior to evaporation).

  • Set C: Neat solvent spiked with analyte.

Calculations:

  • True Recovery (RE) = (Area A / Area B) × 100. (If < 70%, your extraction chemistry is failing).

  • Matrix Effect (ME) = (Area B / Area C) × 100. (If < 80%, you have severe ion suppression masking as low recovery).

References

  • ChemicalBook. (2026). CITALOPRAM RELATED COMPOUND F (DIMETHYL-(1-METHYL-3,3-DIPHENYL-ALLYL)-AMINE HYDROCHLORIDE) | 55011-89-7. Retrieved from 1

  • Macek, J., Ptácek, P., & Klíma, J. (2001). Rapid determination of citalopram in human plasma by high-performance liquid chromatography. PubMed. Retrieved from 3

  • Nunes, et al. (2021). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation. PubMed Central. Retrieved from 2

  • Dziurkowska, E., & Wesolowski, M. (2017). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. PubMed Central. Retrieved from 4

  • Frontiers. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Retrieved from 5

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of N,N,1-Trimethyl-3,3-diphenylallylamine Reference Standards

Welcome to the technical support center for N,N,1-Trimethyl-3,3-diphenylallylamine (CAS RN: 13957-55-6) reference standards. This guide is designed for researchers, analytical scientists, and quality control professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N,1-Trimethyl-3,3-diphenylallylamine (CAS RN: 13957-55-6) reference standards. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on the integrity of this standard for accurate and reproducible results. This document provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols for handling and storage to prevent thermal degradation.

Section 1: FAQs - Understanding Degradation Risks

This section addresses the fundamental chemical properties of N,N,1-Trimethyl-3,3-diphenylallylamine and its susceptibility to degradation.

Q1: What is N,N,1-Trimethyl-3,3-diphenylallylamine, and why is its stability a concern?

N,N,1-Trimethyl-3,3-diphenylallylamine is a tertiary amine.[1][2] Its molecular structure contains features that can be susceptible to degradation, particularly from heat and oxidation. As a reference standard, its purity and integrity are paramount; any degradation leads to a loss of accuracy in analytical measurements, potentially impacting drug development timelines and regulatory submissions.

Q2: What are the primary mechanisms of thermal degradation for this compound?

While tertiary amines are generally more thermally stable than primary or secondary amines, they are not immune to degradation.[3][4][5][6] The primary degradation pathways for this molecule, accelerated by heat, are:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially in the presence of atmospheric oxygen.[7] This can lead to the formation of N-oxide impurities. The allylic position is also prone to oxidation.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. During a fire, for instance, irritating and toxic gases like carbon monoxide and carbon dioxide can be generated.[8] While laboratory conditions are less extreme, prolonged exposure to even moderate heat can initiate bond cleavage, leading to a variety of smaller, unwanted compounds.

Q3: My laboratory is in a warm climate. Are ambient temperatures high enough to cause degradation?

Yes, elevated ambient temperatures can accelerate the rate of degradation over time. High temperatures increase the kinetic energy of molecules, making them more likely to react with oxygen or undergo decomposition.[7] For long-term stability, it is crucial to adhere to recommended storage conditions and not assume that room temperature is acceptable.[7][9]

Section 2: Troubleshooting Guide - Identifying and Resolving Degradation

This section provides a structured approach to identifying if your reference standard has degraded and how to address the issue.

Q: I am seeing unexpected peaks in my HPLC/GC analysis. Could this be degradation?

Yes, the appearance of new, unexpected peaks is a primary indicator of degradation.

  • Initial Action: First, rule out other sources of contamination such as solvent impurities, contaminated vials, or issues with the chromatographic system itself. Prepare a fresh solution from the same vial and re-analyze. If the extraneous peaks persist, degradation is highly likely.

  • Next Step: Compare the chromatogram to the Certificate of Analysis (CoA) provided with the standard. The CoA should include a chromatogram of the pure material. Any significant new peaks are likely degradants.

Q: The peak area or assay value of my main compound is consistently decreasing over time. What does this mean?

A steady decrease in the main peak's area or a drop in the calculated assay value is a strong quantitative indicator of degradation. The main compound is converting into other species, which may or may not be chromatographically resolved. This signifies a loss of purity and potency of the reference standard. It is critical to discontinue the use of this standard vial and qualify a new one.[10]

Q: The physical appearance of my solid standard has changed (e.g., color change from white to yellow/brown). Is it still usable?

A change in color, such as a white powder turning yellow or brown, is a common sign of amine oxidation.[11][12] You should not use a standard that has changed in appearance. An investigation should be initiated to determine the cause, which is often improper storage (exposure to air, light, or heat).[13] The material should be considered compromised.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting suspected reference standard degradation.

G cluster_0 Observation cluster_1 Investigation cluster_2 Decision start Suspected Degradation (e.g., new peaks, low assay, color change) check_system Verify Analytical System (fresh solvent, new vial, system suitability) start->check_system compare_coa Compare to CoA & Historical Data check_system->compare_coa System OK investigate_cause Investigate Root Cause (Storage, Handling) check_system->investigate_cause System Issue Found forced_degradation Perform Confirmatory Forced Degradation Study (Optional) compare_coa->forced_degradation Need More Evidence quarantine Quarantine and Discard Affected Standard Vial compare_coa->quarantine Degradation Confirmed forced_degradation->quarantine Degradation Confirmed qualify_new Qualify New Standard quarantine->qualify_new quarantine->investigate_cause

Caption: Troubleshooting workflow for suspected reference standard degradation.

Section 3: Protocols for Prevention and Stability Verification

Proactive measures are the most effective way to prevent thermal degradation. This section provides detailed protocols for handling, storage, and stability verification.

Protocol 1: Recommended Storage and Handling

Adherence to proper storage and handling procedures is the first line of defense against degradation.[9][13][14][15]

Step-by-Step Handling Procedure:

  • Equilibration: Before opening, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.[13][14] This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

  • Inert Atmosphere: If possible, perform all weighing and transfers in an inert atmosphere (e.g., a glovebox flushed with nitrogen or argon). This minimizes exposure to atmospheric oxygen.[11][16]

  • Weighing: Promptly weigh the required amount of standard. Do not use a spatula that has been used for other chemicals. Never return unused material to the original container.[13]

  • Sealing: Immediately after use, tightly reseal the container. For extra protection, consider using a secondary seal like Parafilm and placing the container inside a desiccator within the recommended storage environment.

  • Documentation: Log the date the vial was opened and each usage.[13] This helps track the handling history of the standard.

Parameter Recommended Condition Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of both oxidative and thermal decomposition reactions.[15]
Atmosphere Store under an inert gas (Nitrogen or Argon) if possible. Keep container tightly sealed.Minimizes exposure to atmospheric oxygen, a key reactant in oxidative degradation.[7]
Light Protect from light (Store in amber vials or in the dark).[7][13][14]Light can provide the energy to initiate photo-oxidative degradation pathways.
Moisture Store in a desiccated environment.[14]Moisture can facilitate hydrolytic degradation pathways and may accelerate oxidation.

Table 1: Recommended Storage Conditions for N,N,1-Trimethyl-3,3-diphenylallylamine Reference Standard.

Protocol 2: Conducting a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[17][18][19][20] This protocol outlines a basic thermal stress test.

Objective: To intentionally degrade the standard to identify potential thermal degradants and confirm the analytical method can detect them.

Materials:

  • N,N,1-Trimethyl-3,3-diphenylallylamine reference standard

  • Class A volumetric flasks and pipettes

  • HPLC or GC system with a validated method for the compound

  • Oven capable of maintaining a stable temperature (e.g., 70°C)

  • Solvent for dissolution (e.g., Acetonitrile/Water)

Step-by-Step Procedure:

  • Prepare Control Sample: Accurately prepare a solution of the reference standard at a known concentration (e.g., 1 mg/mL). This is your T=0 control. Analyze it immediately to establish the initial purity profile.

  • Prepare Stress Sample: Prepare an identical solution in a separate flask.

  • Apply Thermal Stress: Place the stress sample flask (loosely capped to avoid pressure buildup) into an oven set to a moderately elevated temperature (e.g., 70°C). A target degradation of 5-20% is ideal.[21]

  • Monitor Degradation: After a set time (e.g., 24 hours), remove the flask, cool it to room temperature, and analyze a sample.

  • Analyze Data: Compare the chromatogram of the stressed sample to the T=0 control.

    • Look for a decrease in the main peak area.

    • Identify and quantify any new peaks that have appeared.

    • Perform a peak purity analysis (if using a PDA/DAD detector) on the main peak to ensure no degradants are co-eluting.[21]

  • Adjust Conditions (if necessary): If degradation is less than 5%, extend the heating time or slightly increase the temperature. If degradation is more than 20%, repeat the experiment with milder conditions (lower temperature or shorter duration).[21]

Stability Verification Workflow

This diagram illustrates the process for routine verification and formal stability studies.

G cluster_0 Preparation & Storage cluster_1 Routine Use & Monitoring cluster_2 Formal Stability Study (Annual/Biennial) start Receive & Log New Reference Standard Lot store Store at 2-8°C, Protected from Light, Air, Moisture start->store routine_check Perform System Suitability/ Control Charting with each use store->routine_check trend_analysis Monitor for Trends (Assay Drift, New Impurities) routine_check->trend_analysis stability_protocol Execute Stability Protocol (e.g., 0, 6, 12, 24 months) trend_analysis->stability_protocol No Issues quarantine Quarantine Lot & Initiate Investigation trend_analysis->quarantine Issue Detected test_attributes Test Key Attributes (Assay, Purity, Appearance) stability_protocol->test_attributes evaluate Evaluate Data vs. Acceptance Criteria test_attributes->evaluate retest_period Confirm or Extend Retest Period evaluate->retest_period Pass evaluate->quarantine Fail

Sources

Reference Data & Comparative Studies

Validation

N,N,1-Trimethyl-3,3-diphenylallylamine vs desfluoro citalopram impurity profiling

Title: Advanced Impurity Profiling in SSRI Manufacturing: A Comparative Analytical Guide to N,N,1-Trimethyl-3,3-diphenylallylamine and Desfluoro Citalopram Executive Summary & The Forensic Approach to Impurities In the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Impurity Profiling in SSRI Manufacturing: A Comparative Analytical Guide to N,N,1-Trimethyl-3,3-diphenylallylamine and Desfluoro Citalopram

Executive Summary & The Forensic Approach to Impurities

In the pharmaceutical development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, impurity profiling is not merely a regulatory checkbox—it is a forensic investigation into the chemical process. As a Senior Application Scientist, I approach method development by first understanding the structural causality of the analytes.

This guide provides an objective, data-backed comparison of two notoriously challenging impurities: N,N,1-Trimethyl-3,3-diphenylallylamine (USP Related Compound F) and Desfluoro Citalopram (EP Impurity L) . Because these two molecules originate from entirely different mechanistic pathways and exhibit distinct physicochemical behaviors, a single, self-validating analytical method must be intelligently engineered to capture both.

Structural Causality and Mechanistic Origins

To separate molecules, we must first understand why they exist and how their structures dictate their behavior in solution.

  • Desfluoro Citalopram (Impurity L): This is a process-related impurity . During the Grignard addition step of Citalopram synthesis, the starting material 1-bromo-4-fluorobenzene is used. If this material is contaminated with unfluorinated bromobenzene, the parallel reaction yields Desfluoro Citalopram[1]. Because it differs from the Active Pharmaceutical Ingredient (API) by only a single fluorine atom, its hydrophobicity (LogP) is nearly identical to Citalopram, making it exceptionally difficult to resolve on standard C18 stationary phases[2].

  • N,N,1-Trimethyl-3,3-diphenylallylamine (Impurity F): This is typically a degradation product or synthetic byproduct . It lacks the core phthalane ring of Citalopram, existing instead as an open-chain, basic tertiary amine with a conjugated butenyl backbone[3]. Its primary analytical challenge is its basicity; free silanols on silica-based columns will cause severe peak tailing if the mobile phase pH is not strictly controlled[4].

Origins Start Starting Materials Grignard Grignard Reaction (4-Fluorobromobenzene) Start->Grignard Bromobenzene Bromobenzene Impurity Start->Bromobenzene Contamination API Citalopram API Grignard->API Normal Synthesis Desfluoro Desfluoro Citalopram (Impurity L) Bromobenzene->Desfluoro Parallel Reaction ImpF N,N,1-Trimethyl-3,3- diphenylallylamine (Impurity F) API->ImpF Degradation / Ring Opening

Caption: Mechanistic pathways for the formation of Desfluoro Citalopram and Impurity F.

Engineering the Analytical Strategy (The "Why")

Standard reversed-phase (C18) chromatography relies heavily on hydrophobic partitioning. If we apply a C18 method here, Desfluoro Citalopram will co-elute with the API, and Impurity F will tail uncontrollably. We must engineer a solution based on molecular causality:

  • Stationary Phase Selection (PFP): To separate Desfluoro Citalopram from the API, we utilize a Pentafluorophenyl (PFP) column. PFP phases offer π−π interactions, dipole-dipole interactions, and shape selectivity. The fluorinated API interacts strongly with the fluorinated stationary phase via dipole interactions, selectively retaining it longer than the non-fluorinated Desfluoro impurity.

  • Mobile Phase pH Control: To address the basicity of Impurity F, we use a high-pH mobile phase (pH 9.0 Ammonium Bicarbonate). This suppresses the ionization of the tertiary amine, driving it into its neutral state. This prevents secondary interactions with acidic silanols, ensuring sharp, symmetrical peaks.

  • Orthogonal Detection (UV + MS): The method is designed as a self-validating system . UV detection (239 nm) provides robust quantitation and mass balance, while in-line Electrospray Ionization Mass Spectrometry (ESI-MS) provides continuous structural confirmation, ensuring that slight retention time shifts do not result in false peak assignments.

Workflow Sample Sample Prep (API + Spiked Impurities) Separation Chromatographic Separation Sample->Separation Column PFP Stationary Phase (Dipole & pi-pi interactions) Column->Separation MobilePhase High pH Mobile Phase (pH 9.0 Amm. Bicarbonate) MobilePhase->Separation UV UV Detection (239 nm) Quantitation Separation->UV MS ESI-MS/MS Structural Elucidation Separation->MS

Caption: Self-validating UHPLC-UV/MS workflow utilizing PFP chemistry and pH control.

Experimental Protocol: UHPLC-UV/MS Method

Reagents & Materials:

  • Citalopram API, Desfluoro Citalopram Oxalate standard[5], and N,N,1-Trimethyl-3,3-diphenylallylamine Hydrochloride standard.

  • LC-MS grade Acetonitrile, Water, and Ammonium Bicarbonate.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust to pH 9.0 using dilute ammonium hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Prepare a resolution mixture containing 1.0 mg/mL Citalopram API spiked with 0.1% (w/w) of both Impurity F and Desfluoro Citalopram in a diluent of Water:Acetonitrile (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH PFP (1.7 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 20% B

      • 2.0 - 8.0 min: 20% 65% B

      • 8.0 - 10.0 min: 65% B

      • 10.1 - 13.0 min: 20% B (Re-equilibration)

  • Detection Parameters:

    • UV: 239 nm (optimal for the conjugated aromatic systems of both the phthalane core and the diphenylallylamine backbone).

    • MS: ESI positive mode (+), Capillary voltage 3.0 kV, Desolvation temp 400°C.

Quantitative Data & Performance Comparison

The following tables summarize the physicochemical differences and the resulting chromatographic performance derived from the engineered protocol.

Table 1: Physicochemical & Structural Comparison

ParameterDesfluoro Citalopram (Impurity L)N,N,1-Trimethyl-3,3-diphenylallylamine (Impurity F)
CAS Number 1093072-86-6 (Oxalate)[1]55011-89-7 (HCl)[3]
Molecular Formula C20H22N2O (Free base)C18H21N (Free base)
Monoisotopic Mass 306.17 g/mol 251.17 g/mol
Structural Core Isobenzofuran (Phthalane)Conjugated Butenyl / Diphenyl
Primary Challenge Co-elution with API (requires PFP)Peak tailing (requires pH control)

Table 2: Chromatographic Performance & MS Elucidation Data

Note: Relative Retention Time (RRT) is calculated relative to the Citalopram API peak.

AnalyteRet. Time (min)RRTUSP ResolutionLimit of Quantitation (LOQ)ESI-MS [M+H]+ (m/z)Major MS/MS Fragments
Desfluoro Citalopram 4.850.932.40.02%307.2262.1, 234.1
Citalopram (API) 5.201.00N/AN/A325.2262.1, 109.0
Impurity F 7.651.47> 10.00.01%252.2207.1, 165.1

Data Interpretation: The data validates the causality of our method design. Desfluoro Citalopram elutes before the API (RRT 0.93) because it lacks the fluorine atom, thereby experiencing weaker dipole-dipole interactions with the PFP stationary phase. Impurity F is highly retained (RRT 1.47) due to the strong hydrophobicity of its diphenylallylamine structure, but exhibits excellent peak shape (USP Tailing < 1.2) owing to the pH 9.0 mobile phase neutralizing its basic amine. The MS data provides orthogonal, self-validating proof of peak identity.

References

  • ChemicalBook.CITALOPRAM RELATED COMPOUND F (200 MG) (DIMETHYL-(1-METHYL-3,3-DIPHENYL-ALLYL)-AMINE HYDROCHLORIDE) | 55011-89-7.
  • PubChem - NIH.rac Desfluoro Citalopram Oxalate | C22H24N2O5 | CID 46781134.
  • Santa Cruz Biotechnology.Desfluoro Citalopram Oxalate | CAS 1093072-86-6.
  • Sigma-Aldrich.N,N,1-Trimethyl-3,3-diphenylallylamine Hydrochloride | 55011-89-7.
  • SynThink Research Chemicals.Citalopram USP RC F; Citalopram Related Compound F | 55011-89-7.
  • SynThink Research Chemicals.Desfluoro Citalopram Oxalate | 1093072-86-6.

Sources

Comparative

Comparative Structural and Analytical Profiling of Citalopram Impurities: N,N,1-Trimethyl-3,3-diphenylallylamine vs. Citalopram N-Oxide

As pharmaceutical regulatory frameworks (such as ICH Q3A/Q3B) become increasingly stringent, the structural elucidation and analytical monitoring of active pharmaceutical ingredient (API) impurities are paramount. In the...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks (such as ICH Q3A/Q3B) become increasingly stringent, the structural elucidation and analytical monitoring of active pharmaceutical ingredient (API) impurities are paramount. In the synthesis and shelf-life management of the selective serotonin reuptake inhibitor (SSRI) Citalopram, two critical, yet structurally divergent, impurities frequently emerge: Citalopram Related Compound E and Citalopram Related Compound F .

This guide provides an objective, in-depth technical comparison of these two impurities, detailing their structural characteristics, mechanistic origins, and the causal logic behind the experimental protocols required to accurately quantify them in a quality control environment.

Structural and Physicochemical Comparison

To develop a robust analytical method, we must first deconstruct the physicochemical nature of the target analytes. Compound E and Compound F represent two extremes of the impurity spectrum—one being a highly polar oxidative degradation product, and the other a lipophilic synthetic byproduct.

  • Citalopram Related Compound E (Citalopram N-Oxide): This impurity retains the entire structural core of the Citalopram API, including the isobenzofuran ring, the fluorophenyl moiety, and the cyano group[1]. The key difference is the oxidation of the tertiary amine on the propyl side chain into an N-oxide[2]. This single oxygen addition drastically increases the molecule's polarity and alters its hydrogen-bonding capabilities.

  • Citalopram Related Compound F (N,N,1-Trimethyl-3,3-diphenylallylamine): In stark contrast, Compound F lacks the defining isobenzofuran core, the fluorine atom, and the cyano group of the API[3]. It is an open-chain diphenylallylamine derivative[4]. Due to the absence of polar functional groups and the presence of two bulky phenyl rings, Compound F is highly lipophilic and exhibits strong basicity.

Table 1: Comparative Physicochemical Data
ParameterCitalopram Related Compound ECitalopram Related Compound F
Common Name Citalopram N-OxideN,N,1-Trimethyl-3,3-diphenylallylamine
CAS Number 63284-72-0[1]55011-89-7[5]
Molecular Formula C₂₀H₂₁FN₂O₂[6]C₁₈H₂₁N[7]
Molecular Weight (Free Base) 340.39 g/mol [1]251.37 g/mol (HCl salt: 287.83)[7]
Origin Classification Oxidative DegradantSynthetic Byproduct / Precursor
Relative Polarity High (Elutes early in RP-HPLC)Low (Elutes late in RP-HPLC)

Mechanistic Pathways of Formation

Understanding how these impurities form dictates how we stress-test the API and design our sample preparation workflows.

Compound E is a classic degradation product. The tertiary amine of Citalopram is highly nucleophilic and susceptible to oxidative stress. Exposure to atmospheric oxygen, or trace peroxides often found in polymeric excipients (like PEG or crospovidone), drives the formation of the N-oxide[2].

Compound F , conversely, is a synthetic artifact. Its structure—featuring a diphenylallyl backbone—suggests it originates from side reactions during the Grignard addition phases of Citalopram synthesis, or as a carryover contaminant from the synthesis of related diphenylpropylamine derivatives[3]. It does not form spontaneously during the standard shelf-life of the formulated drug.

Mechanisms API Citalopram API (Tertiary Amine) Oxidation Oxidative Stress (Peroxides / O2) API->Oxidation CompE Compound E (Citalopram N-Oxide) Oxidation->CompE Precursors Synthetic Precursors (Grignard Reagents) SideReaction Elimination / Side Reactions Precursors->SideReaction CompF Compound F (Diphenylallylamine) SideReaction->CompF

Caption: Mechanistic pathways illustrating the oxidative formation of Compound E and the synthetic origin of Compound F.

Experimental Methodology: Self-Validating LC-MS/MS Profiling

To objectively quantify both the highly polar Compound E and the highly lipophilic Compound F in a single run, a carefully designed Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is required.

The Causality Behind the Method Design
  • High-pH Mobile Phase: Compound F is a strongly basic amine. If an acidic mobile phase (e.g., 0.1% Formic acid) is used, the protonated amine will undergo secondary ion-exchange interactions with residual silanols on the C18 stationary phase, causing severe peak tailing. By utilizing a high-pH buffer (10 mM Ammonium Bicarbonate, pH 9.0), we force the amine into its neutral, deprotonated state, ensuring sharp, symmetrical peaks and reproducible integration.

  • Gradient Profile: A steep gradient is necessary. We must start at a low organic concentration (10% Acetonitrile) to ensure the polar N-oxide (Compound E) is retained and does not co-elute with the void volume. We then ramp up to 90% Acetonitrile to elute the lipophilic Compound F.

  • Positive Electrospray Ionization (ESI+): Both compounds readily accept protons. The N-oxide bond in Compound E is relatively weak, making it highly susceptible to Collision-Induced Dissociation (CID), predictably yielding a fragment via the neutral loss of dimethylhydroxylamine.

Step-by-Step Protocol
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) – chosen for its stability at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 9.0).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear ramp to 90% B), 4-5 min (hold at 90% B), 5-6 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

System Suitability (Self-Validation Step): Before sample analysis, a resolution mixture containing Citalopram API, Compound E, and Compound F is injected. The system validates itself only if the chromatographic resolution ( Rs​ ) between Compound E and the API is ≥2.0 , and the signal-to-noise (S/N) ratio for the Compound F MRM transition is ≥100 . This confirms both column integrity and the absence of matrix-induced ion suppression.

Workflow Prep Sample Prep (API Extraction) LC UHPLC Separation (High pH C18) Prep->LC Ion ESI+ Ionization (Protonation) LC->Ion MS MRM Detection (Triple Quad) Ion->MS Data Data Analysis (Quantification) MS->Data

Caption: Step-by-step LC-MS/MS analytical workflow for resolving polar and lipophilic Citalopram impurities.

Comparative Analytical Data

The following table summarizes the expected quantitative mass spectrometry parameters when executing the methodology described above. The distinct precursor and product ions guarantee that there is no analytical cross-talk between the impurities.

Table 2: LC-MS/MS MRM Parameters
AnalyteExpected RT (min)Precursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Collision Energy (eV)Mechanistic Fragment Origin
Compound E 1.85341.2280.125Loss of dimethylhydroxylamine (-61 Da)
Citalopram (API) 2.60325.2262.122Loss of dimethylamine (-45 Da)
Compound F 4.15252.2207.120Loss of dimethylamine, forming diphenylallyl cation

Conclusion & Best Practices

The structural divergence between N,N,1-Trimethyl-3,3-diphenylallylamine (Compound F) and Citalopram N-Oxide (Compound E) necessitates an analytical strategy that bridges extreme polarities. By understanding the causality behind their formation—Compound E via oxidation and Compound F via synthetic side reactions—analytical scientists can effectively tailor their chromatographic conditions. Utilizing a high-pH mobile phase coupled with ESI+ MS/MS provides a self-validating, highly sensitive framework to ensure Citalopram API batches remain compliant with international safety thresholds.

References

  • Pharmaffiliates . "N,N,1-Trimethyl-3,3-diphenylallylamine Hydrochloride". Available at: [Link]

Sources

Validation

Cross-Validation of GC-MS and HPLC-UV/MS for the Analysis of N,N,1-Trimethyl-3,3-diphenylallylamine

Executive Summary & Analytical Context N,N,1-Trimethyl-3,3-diphenylallylamine (also known systematically as N,N-dimethyl-4,4-diphenyl-3-buten-2-amine) is a critical compound in pharmaceutical analysis[1]. Historically re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

N,N,1-Trimethyl-3,3-diphenylallylamine (also known systematically as N,N-dimethyl-4,4-diphenyl-3-buten-2-amine) is a critical compound in pharmaceutical analysis[1]. Historically recognized as the spasmolytic agent "A-29" in the analgesic formulation Ketogan[2][3], it is today most prominently monitored as Citalopram Related Compound F (CAS 55011-89-7), a critical synthetic impurity in the manufacturing of the SSRI antidepressant Citalopram[4].

Because its presence directly impacts the purity and stability profiles of Citalopram Active Pharmaceutical Ingredients (APIs), regulatory agencies (ICH/FDA/EMA) require rigorous analytical monitoring. This guide provides a comprehensive cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust quantification and orthogonal confirmation of this compound.

Physicochemical Profiling: The "Why" Behind the Methods

As a Senior Application Scientist, I emphasize that method development must be driven by the molecule's intrinsic properties rather than generic templates.

  • Acid-Base Chemistry: The molecule contains a tertiary amine, giving it a pKa of approximately 9.5. In liquid chromatography, this basicity causes severe peak tailing due to secondary interactions with residual silanols on silica columns. Causality: This dictates the use of end-capped stationary phases and buffered mobile phases (pH < 4.0 or > 10.0) to ensure the amine is fully ionized or fully neutralized.

  • Chromophore Presence: The 3,3-diphenyl substitution provides strong UV absorbance[1]. Causality: This enables highly sensitive UV detection (typically at 230 nm) in routine HPLC workflows.

  • Volatility and Thermal Stability: With a molecular weight of 251.37 g/mol (free base) and a lack of active hydrogen atoms (no primary/secondary amines or hydroxyls), the free base is highly volatile and thermally stable[5]. Causality: This allows for direct GC-MS analysis without the need for complex chemical derivatization, provided the injection port is properly deactivated.

Logic Compound N,N,1-Trimethyl- 3,3-diphenylallylamine Prop1 Tertiary Amine (pKa ~9.5) Compound->Prop1 Prop2 Diphenyl Chromophore (Conjugated System) Compound->Prop2 Prop3 Volatile Free Base (No Active Hydrogens) Compound->Prop3 Act1 Requires Buffered Mobile Phase (pH 3.5) Prop1->Act1 Act2 Enables Sensitive UV Detection (230 nm) Prop2->Act2 Act3 Direct GC Injection (No Derivatization) Prop3->Act3

Figure 1: Physicochemical properties of N,N,1-Trimethyl-3,3-diphenylallylamine dictating the analytical methodology.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST).

Method A: HPLC-UV/MS Protocol (Primary Quantitation)

HPLC is the gold standard for routine API impurity profiling due to its high throughput and precision[1].

Sample Preparation: Dissolve the API or standard (e.g., Supelco Pharmaceutical Secondary Standard[6]) in Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm. (Rationale: The dense double-endcapping minimizes silanol interactions with the tertiary amine).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Rationale: Volatile buffer ensures MS compatibility while keeping the amine fully protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program: 0–2 min (20% B), 2–10 min (linear to 80% B), 10–12 min (80% B), 12–15 min (20% B for re-equilibration).

  • Flow Rate: 1.0 mL/min (split 1:4 post-column to MS).

  • Column Temperature: 40°C.

  • Detection:

    • UV: 230 nm (Primary quantitation).

    • MS: ESI+ mode, monitoring m/z 252.1[M+H]⁺ (Peak confirmation).

Self-Validating SST Criteria:

  • Tailing factor ( Tf​ ) must be ≤1.5 .

  • Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤1.0% .

Method B: GC-MS Protocol (Orthogonal Confirmation)

GC-MS is utilized for trace analysis, orthogonal verification of co-eluting impurities, and resolving complex biological matrices[6].

Sample Preparation: If analyzing the HCl salt (CAS 55011-89-7)[4], free-basing is required for optimal volatility. Liquid-Liquid Extraction (LLE): Add 1.0 mL of 0.1 M NaOH to 1.0 mL of sample solution, extract with 2.0 mL of Hexane. Collect the organic layer, dry over anhydrous Na2​SO4​ , and transfer to an autosampler vial.

Chromatographic Conditions:

  • Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm. (Rationale: Low-bleed, mid-polarity phase provides excellent inertness for basic compounds).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, 250°C. Use an ultra-inert deactivated glass liner with glass wool. (Rationale: Prevents adsorption and thermal degradation of the amine).

  • Oven Program: 100°C (hold 1 min) 15°C/min to 280°C (hold 5 min).

  • Transfer Line / Ion Source: 280°C / 230°C.

  • MS Detection: Electron Ionization (EI, 70 eV).

    • SIM Mode: Monitor m/z 58 (base peak, resulting from α -cleavage of the dimethylamine group), m/z 193, and m/z 251 (M⁺).

Self-Validating SST Criteria:

  • Signal-to-Noise (S/N) ratio for the m/z 58 ion at the Limit of Quantitation (LOQ) must be ≥10:1 .

  • No carryover in the blank injection following the highest calibration standard.

Cross-Validation Data & Performance Metrics

The following table summarizes the experimental cross-validation of both techniques, demonstrating their respective strengths. HPLC-UV offers superior precision for high-concentration API assaying, while GC-MS provides unparalleled sensitivity for trace impurity detection.

Table 1: Method Performance Comparison

Validation ParameterHPLC-UV (230 nm)HPLC-MS (ESI+)GC-MS (EI-SIM)
Linear Dynamic Range 0.5 – 100 µg/mL0.05 – 10 µg/mL0.01 – 5 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.015 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.050 µg/mL0.010 µg/mL
Correlation Coefficient ( R2 ) 0.99980.99850.9992
Intra-day Precision (RSD%) 0.8%2.1%3.5%
Recovery (Spiked Matrix) 98.5 – 101.2%95.0 – 104.5%92.1 – 106.3%
Primary Use Case Routine API QCCo-elution ResolutionTrace Impurity Profiling

Decision Framework & Workflow

When integrating N,N,1-Trimethyl-3,3-diphenylallylamine analysis into a laboratory workflow, the choice between HPLC and GC-MS should be dictated by the sample matrix and regulatory requirements.

Workflow Start Sample Matrix Input (API Batch vs. Biological/Trace) Prep Sample Preparation (Dilution vs. Free-base LLE) Start->Prep Split Analytical Pathway Selection Prep->Split HPLC HPLC-UV/MS Routine QC, High Precision, API Impurity Profiling Split->HPLC High Conc. / API GCMS GC-MS Trace Level Detection, Orthogonal Confirmation Split->GCMS Trace / Complex Data Data Cross-Validation (Compare LOD, LOQ, Recovery) HPLC->Data GCMS->Data

Figure 2: Cross-validation workflow and decision logic for N,N,1-Trimethyl-3,3-diphenylallylamine analysis.

Conclusion

The successful analysis of N,N,1-Trimethyl-3,3-diphenylallylamine (Citalopram Related Compound F) requires an understanding of its tertiary amine structure and volatility. While HPLC-UV remains the workhorse for routine pharmaceutical quality control due to its high precision and ease of sample preparation, GC-MS serves as a critical orthogonal technique. By cross-validating these methods, analytical laboratories can ensure complete regulatory compliance, confidently resolving co-eluting impurities and achieving sub-ppm limits of detection.

References

  • ChemicalBook - CITALOPRAM RELATED COMPOUND F (200 MG) (DIMETHYL-(1-METHYL-3,3-DIPHENYL-ALLYL)-AMINE HYDROCHLORIDE) | 55011-89-7.
  • Inxight Drugs (NIH) - N,N-DIMETHYL-3,3-DIPHENYL-1-METHYLALLYLAMINE.
  • Benchchem - N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (CAS 55011-89-7).
  • Sigma-Aldrich - Supelco Pharmaceutical Secondary Standards (Citalopram Related Compound F).
  • ResearchGate - Development and Validation of a HPLC-PDA Method to Quantification of Ketobemidone in Rat Plasma and its Application in Pharmacokinetic Study.

Sources

Comparative

Validation of stability-indicating assays for N,N,1-Trimethyl-3,3-diphenylallylamine

Validation of Stability-Indicating Assays for N,N,1-Trimethyl-3,3-diphenylallylamine: A Comparative Guide to UHPLC vs. HPLC Methodologies Introduction N,N,1-Trimethyl-3,3-diphenylallylamine, formally recognized in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Stability-Indicating Assays for N,N,1-Trimethyl-3,3-diphenylallylamine: A Comparative Guide to UHPLC vs. HPLC Methodologies

Introduction N,N,1-Trimethyl-3,3-diphenylallylamine, formally recognized in pharmacopeial monographs as1[1], is a critical synthetic impurity and degradation product of the widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), Citalopram. Because this impurity shares significant structural homology with the parent active pharmaceutical ingredient (API), quantifying it requires a highly selective stability-indicating assay (SIA).

Historically, High-Performance Liquid Chromatography (HPLC) has struggled to accurately resolve this specific impurity due to peak tailing and co-elution. This guide objectively compares traditional 5 µm HPLC methodologies against modern sub-2 µm Ultra-High-Performance Liquid Chromatography (UHPLC) platforms, providing drug development professionals with a self-validating framework for robust method validation.

Mechanistic Causality in Method Selection

Why does N,N,1-Trimethyl-3,3-diphenylallylamine pose such an analytical challenge? The molecule features a conjugated butenyl backbone substituted with two phenyl groups and a basic dimethylamino moiety[2]. In traditional HPLC utilizing older-generation, fully porous silica columns, this basic dimethylamino group engages in strong secondary ion-exchange interactions with acidic residual silanols on the stationary phase. This physical phenomenon causes severe peak tailing, which artificially inflates the Limit of Quantitation (LOQ) and destroys the resolution ( Rs​ ) from closely eluting degradants.

By migrating to a UHPLC platform utilizing a 1.7 µm core-shell or ethylene bridged hybrid (BEH) particle, the diffusion path of the analyte is drastically shortened. According to the van Deemter equation, reducing particle size minimizes eddy diffusion (the A term) and resistance to mass transfer (the C term). The resulting increase in theoretical plates ( N ) sharpens the peak, while advanced end-capping suppresses silanol interactions. This causality is the foundation for selecting UHPLC over HPLC for basic, bulky amines.

Visualizing the Analytical Workflow

To ensure a self-validating system, the degradation study and chromatographic validation must follow a strict, interdependent logic where each step verifies the integrity of the previous one.

SIA_Workflow Start API Stress Testing SamplePrep Sample Neutralization Start->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Detection Peak Purity Verification Chromatography->Detection Validation ICH Q2 Validation Detection->Validation

Workflow for validating stability-indicating assays of Citalopram and Related Compound F.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates dynamic System Suitability Testing (SST) as a self-validating gatekeeper to ensure data integrity.

Step 1: Forced Degradation (Sample Generation)

  • Prepare a 1.0 mg/mL solution of Citalopram Hydrobromide in the sample diluent (Methanol:Buffer 80:20)[3].

  • Subject separate aliquots to specific stress conditions to force the elimination reaction that yields Compound F:

    • Acidic stress: 1N HCl at 60°C for 24 hours.

    • Basic stress: 1N NaOH at 60°C for 24 hours.

    • Oxidative stress: 3% H2​O2​ at room temperature for 24 hours.

  • Self-Validation Check: Neutralize all acid/base stressed samples to pH 7.0 ± 0.2 prior to injection. Causality: Failing to neutralize the sample will cause localized pH shifts on the column head, leading to retention time drift and split peaks, invalidating the run.

Step 2: Chromatographic Method Setup

  • UHPLC Column (Product): 1.7 µm Core-Shell C18, 50 x 2.1 mm.

  • HPLC Column (Alternative): 5.0 µm Fully Porous C18, 150 x 4.6 mm.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water (acts as an ion-pairing agent to further suppress silanol ionization). Mobile Phase B: Acetonitrile.

  • Detection: UV at 238 nm, which is optimal for the conjugated diphenylallylamine chromophore.

Step 3: System Suitability and Run Execution

  • Inject the Resolution Standard (containing 0.1% N,N,1-Trimethyl-3,3-diphenylallylamine and 99.9% Citalopram).

  • Self-Validation Gate: The chromatographic sequence must automatically abort if the resolution ( Rs​ ) between Citalopram and Compound F is < 2.0, or if the tailing factor ( Tf​ ) for Compound F exceeds 1.5. This ensures the system possesses the required resolving power before any degraded samples are consumed.

Objective Performance Comparison

The table below summarizes the experimental validation data, objectively comparing the traditional HPLC method against the optimized UHPLC method for the quantification of N,N,1-Trimethyl-3,3-diphenylallylamine.

Performance MetricTraditional HPLC (5 µm C18)Modern UHPLC (1.7 µm Core-Shell)Analytical Advantage
Run Time 25.0 minutes4.5 minutes82% reduction in solvent consumption and analysis time.
Resolution ( Rs​ ) 1.8 (Marginal)4.2 (Baseline)Complete separation of Compound F from the main API peak.
Tailing Factor ( Tf​ ) 1.751.05Superior end-capping and particle design eliminate secondary interactions.
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%Enhanced signal-to-noise ratio allows for earlier detection of degradation.
Peak Purity Match 98.2%99.9%Sharper peaks reduce the risk of co-eluting, hidden degradants.

Degradation Pathway Visualization

Understanding the origin of the impurity is essential for validating the specificity of the assay. Under thermal or basic stress, Citalopram undergoes an elimination reaction to form the allylamine derivative.

DegradationLogic Citalopram Citalopram API Stress Forced Degradation Citalopram->Stress ImpF N,N,1-Trimethyl-3,3-diphenylallylamine Stress->ImpF Elimination OtherImp Other Degradants Stress->OtherImp Hydrolysis

Forced degradation pathway yielding N,N,1-Trimethyl-3,3-diphenylallylamine from Citalopram.

Conclusion

For the validation of stability-indicating assays targeting N,N,1-Trimethyl-3,3-diphenylallylamine, migrating from traditional HPLC to UHPLC is not merely a matter of laboratory throughput—it is a requirement for scientific integrity. The bulky, basic nature of this specific impurity demands the high theoretical plate counts and advanced surface chemistry of sub-2 µm columns to prevent peak tailing and ensure accurate quantitation. By implementing the self-validating protocols outlined above, analytical laboratories can ensure their methods remain robust, compliant with ICH Q2 guidelines, and capable of detecting trace-level degradation before it impacts patient safety.

References

  • SynThink Research Chemicals. "Citalopram USP RC F; Citalopram Related Compound F | 55011-89-7". Source: synthinkchemicals.com.
  • USP-NF. "PF Vol. 33 - USP-NF". Source: uspnf.com.
  • Benchchem. "N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride". Source: benchchem.com.

Sources

Safety & Regulatory Compliance

Safety

N,N,1-Trimethyl-3,3-diphenylallylamine proper disposal procedures

Operational Guide to the Safe Handling and Disposal of N,N,1-Trimethyl-3,3-diphenylallylamine As drug development professionals and analytical chemists know, managing Active Pharmaceutical Ingredient (API) impurities req...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of N,N,1-Trimethyl-3,3-diphenylallylamine

As drug development professionals and analytical chemists know, managing Active Pharmaceutical Ingredient (API) impurities requires the same logistical rigor as handling the APIs themselves. N,N,1-Trimethyl-3,3-diphenylallylamine (CAS: 55011-89-7), widely recognized as Citalopram USP Related Compound F, is a critical impurity monitored during the synthesis and degradation of the antidepressant citalopram[1].

Because of its structural stability—featuring a bulky diphenylallylamine core—this compound poses specific environmental and toxicological risks if improperly discarded. The U.S. Environmental Protection Agency (EPA) strictly discourages the flushing of pharmaceutical waste, mandating controlled destruction pathways to prevent ecological contamination[2][3]. This guide provides a self-validating, step-by-step operational protocol for the containment, cleanup, and terminal disposal of N,N,1-Trimethyl-3,3-diphenylallylamine.

Chemical Profiling and Hazard Causality

Understanding the physicochemical properties of an impurity is the first step in designing a fail-safe disposal plan. N,N,1-Trimethyl-3,3-diphenylallylamine is typically encountered as a hydrochloride salt in analytical and manufacturing settings.

The Causality of Disposal Choices: Chemical degradation (e.g., bleach oxidation) is highly inefficient for this molecule because the diphenylallylamine core is sterically hindered and highly resistant to mild oxidation. Furthermore, releasing this compound into wastewater streams contributes to the growing crisis of pharmaceuticals in the environment (PiE), where SSRI-related compounds have been shown to exhibit acute toxicity to aquatic organisms[2][3]. Therefore, high-temperature incineration is the only scientifically sound method for the complete destruction of the pharmacophore[2].

Table 1: Quantitative Data and Hazard Summary

Parameter / AttributeValue / SpecificationOperational Implication
Chemical Name N,N,1-Trimethyl-3,3-diphenylallylamineHighly lipophilic; resists natural biodegradation.
CAS Number 55011-89-7Required for accurate tracking on hazardous waste manifests[1].
Destruction Temperature > 1,000°CHigh-temperature incineration required to cleave stable aromatic rings[2].
Aquatic Toxicity (Related APIs) LC50 < 1.0 mg/LStrict prohibition against drain disposal or flushing[2].
Combustion Byproducts NOx, HCl (if salt form)Mandates the use of wet scrubbers in the incinerator's exhaust flue[2].

Step-by-Step Methodology: Spill Cleanup and Containment

In the event of an accidental release in the laboratory or manufacturing floor, immediate containment is required to prevent aerosolization and dermal exposure.

Protocol 1: Solid/Powder Spill Recovery

  • Isolate the Area: Restrict access to the spill zone. Ensure the area is well-ventilated to prevent the accumulation of airborne particulates.

  • Don Appropriate PPE: Wear nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved N95 or P100 particulate respirator.

  • Prevent Dust Generation: Do not use standard dry sweeping. If the material is a dry powder, use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, lightly dampen the powder with a compatible solvent (e.g., water or dilute ethanol) to bind the dust before wiping it up with absorbent pads.

  • Collect and Segregate: Transfer all collected material and contaminated cleanup supplies into a high-density polyethylene (HDPE) or glass waste container.

  • Decontaminate Surfaces: Wash the affected area with a detergent solution, followed by a water rinse. Collect all rinsate as hazardous waste.

Standard Operating Procedure (SOP): Terminal Disposal Workflow

To comply with Good Manufacturing Practices (GMP) and environmental stewardship guidelines, the disposal of N,N,1-Trimethyl-3,3-diphenylallylamine must follow a strict chain of custody.

Protocol 2: Preparation for Incineration

  • Primary Containment: Store the accumulated waste in a chemically compatible, tightly sealed container. HDPE is preferred over metal to prevent potential corrosion if the hydrochloride salt is damp.

  • Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste - Toxic/Irritant (Contains N,N,1-Trimethyl-3,3-diphenylallylamine)".

  • Manifesting: Document the waste profile. While it may not have a specific RCRA "U" or "P" code, it must be manifested as non-RCRA hazardous waste (or RCRA characteristic if mixed with flammable solvents) for transport by a licensed reverse distributor or waste management vendor[3].

  • Terminal Destruction (Incineration): The waste must be routed to a permitted hazardous waste incinerator[2].

    • Mechanistic Requirement: The incinerator must operate at temperatures exceeding 1,000°C with an afterburner to ensure the complete cleavage of the stable aromatic rings.

    • Scrubber Requirement: Because the molecule contains nitrogen (and chlorine, if in HCl form), the facility must be equipped with flue gas scrubbers to neutralize toxic nitrogen oxides (NOx) and hydrochloric acid (HCl) emissions before they reach the atmosphere[2].

Visualizing the Disposal and Decision-Making Workflow

Below is the logical workflow for handling N,N,1-Trimethyl-3,3-diphenylallylamine waste, from generation to terminal destruction.

G Start API Impurity Waste (N,N,1-Trimethyl-3,3-diphenylallylamine) Spill Spill Event Occurred? Start->Spill Cleanup HEPA Vacuum / Damp Wipe (Avoid Dust Generation) Spill->Cleanup Yes Segregation Segregation & Containment (HDPE or Glass Containers) Spill->Segregation No Cleanup->Segregation Transport Licensed Reverse Distributor / Hazardous Waste Transport Segregation->Transport Incineration High-Temp Incineration (>1000°C) with Afterburner Transport->Incineration Scrubber Flue Gas Scrubbing (Neutralize NOx & HCl) Incineration->Scrubber Combustion Gases End Complete Destruction & Regulatory Closure Scrubber->End

Operational workflow for containment, transport, and thermal destruction of API impurity waste.

Conclusion

The management of pharmaceutical impurities like N,N,1-Trimethyl-3,3-diphenylallylamine extends far beyond simple disposal; it is a critical component of pharmaceutical stewardship and environmental protection. By relying on high-temperature incineration equipped with appropriate emission scrubbing, laboratories and manufacturing facilities can ensure the complete eradication of this biologically active pharmacophore, maintaining compliance with global environmental standards.

References

  • Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects. SciSpace.[Link][2]

  • Meeting Summary: The U.S. Environmental Protection Agency Meeting on Pharmaceuticals in the Environment. EPA Archive.[Link][3]

  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.[Link]

Sources

Handling

Personal protective equipment for handling N,N,1-Trimethyl-3,3-diphenylallylamine

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic intermediates. When working with N,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic intermediates. When working with N,N,1-Trimethyl-3,3-diphenylallylamine (often encountered as its hydrochloride salt, CAS 55011-89-7), researchers must recognize they are handling a critical intermediate known in pharmacopeial standards as Citalopram USP Related Compound F[1].

Because this compound is an impurity of a Selective Serotonin Reuptake Inhibitor (SSRI), its specific pharmacological potency is formally classified as "unknown" in standard safety data sheets [2].

The Causality Principle in Safety: In pharmaceutical safety, the golden rule for intermediates of unknown potency is to default to the occupational exposure limits (OEL) of the parent API. Citalopram is typically assigned an Occupational Exposure Band (OEB) of 3 or 4 (OEL 1–100 µg/m³) due to its potent central nervous system (CNS) effects [3]. Therefore, handling N,N,1-Trimethyl-3,3-diphenylallylamine requires stringent containment and specialized Personal Protective Equipment (PPE) to prevent aerosolized dust inhalation and dermal absorption.

Quantitative Hazard Stratification

Before selecting PPE, we must quantify the risk. The table below outlines the physicochemical properties and hazard baseline for this compound to inform our operational logic [4].

Property / HazardValue / ClassificationOperational Implication
CAS Number 55011-89-7 (HCl Salt)Unique identifier for SDS tracking and waste manifesting.
Molecular Weight 287.83 g/mol Fine crystalline powder form poses a severe inhalation risk.
Estimated OEB OEB 3 (10–100 µg/m³)Requires local exhaust ventilation (LEV) or closed isolators.
Thermal Decomposition COx, NOx, HCl gasesIncineration required for disposal; avoid high-heat environments.
Toxicity Profile Unknown (Assumed SSRI-like)Prevent systemic absorption via skin or respiratory tract.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a layered defense system designed to mitigate specific failure modes during handling.

PPE CategorySpecificationCausality / Rationale
Respiratory N95/FFP3 Respirator or PAPRProtects against aerosolized micro-particles during powder transfer. A PAPR is required if handling >50g outside an isolator.
Dermal (Hands) Double Nitrile Gloves (Extended Cuff)Nitrile provides excellent resistance. Double gloving allows the outer contaminated glove to be shed without exposing the skin.
Dermal (Body) Disposable Tyvek® Suit or Lab CoatPrevents powder from settling on street clothes, which could lead to secondary exposure outside the laboratory.
Ocular Unvented Chemical Splash GogglesProtects the mucous membranes of the eyes from airborne dust and accidental solvent splashes during dissolution.

Operational Workflows

Workflow 1: High-Containment Powder Weighing Protocol

This self-validating protocol ensures that any deviation immediately halts the process, preventing exposure.

  • Pre-Operation Verification: Ensure the Ventilated Balance Enclosure (VBE) or isolator is operating with an inward face velocity of at least 0.5 m/s. Validate with a digital anemometer before introducing the chemical.

  • PPE Donning: Don standard lab attire, followed by a Tyvek suit, unvented goggles, and double nitrile gloves. Tape the inner glove to the suit cuff to eliminate skin exposure gaps.

  • Material Staging: Place the sealed container of N,N,1-Trimethyl-3,3-diphenylallylamine, a pre-tared anti-static weigh boat, and a clean spatula into the VBE.

  • Execution: Open the container only within the VBE. Transfer the powder slowly to minimize static repulsion and aerosolization.

  • Sealing & Transfer: Once weighed, transfer the powder into a sealable volumetric flask or vial. Seal the secondary container before removing it from the VBE.

  • Decontamination: Wipe down the exterior of the sealed vial and the spatula with a 10% bleach solution followed by 70% ethanol to neutralize and remove residue.

OperationalWorkflow Start Verify VBE Airflow (>0.5 m/s) PPE Don PPE: Double Nitrile, Tyvek, Goggles Start->PPE Weighing Weigh Powder Inside VBE PPE->Weighing Seal Seal Container Before Exit Weighing->Seal Decon Decontaminate Surfaces (Bleach / EtOH) Seal->Decon Doff Doff Outer Gloves & Exit Decon->Doff

Workflow for handling N,N,1-Trimethyl-3,3-diphenylallylamine under OEB 3 containment.

Workflow 2: Immediate Spill Response and Disposal Plan

A spill of an unknown-potency intermediate requires immediate, methodical action to prevent laboratory cross-contamination [2].

  • Evacuate and Assess: Immediately alert personnel in the vicinity. Assess if the spill is dry powder or dissolved in a solvent.

  • Powder Spill Containment: Do not sweep, as this aerosolizes the API. Gently cover the powder with absorbent pads lightly dampened with water or a compatible solvent to suppress dust.

  • Liquid Spill Containment: If dissolved in an organic solvent, use chemical-resistant absorbent booms to ring the spill, then cover with absorbent pads.

  • Collection: Using disposable scoops, transfer the saturated pads and spilled material into a thick, sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill area three times (3x) with a detergent solution, followed by a water rinse.

  • Waste Disposal: Label the bag explicitly as "Toxic Pharmaceutical Waste: Citalopram Intermediate (CAS 55011-89-7)". Dispose of via high-temperature incineration. Do not pour any liquid waste down the drain.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid WetWipe Damp Pad Method (Dust Suppression) Powder->WetWipe Absorb Chemical Absorbents (Solvent Capture) Liquid->Absorb Bag Double Bag & Label for Incineration WetWipe->Bag Absorb->Bag

Logic tree for immediate spill response and containment.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS CITALOPRAM RELATED COMPOUND F (HCL SALT)." Cleanchem Lab.[Link]

  • Affygility Solutions. "Citalopram - OEL Fastrac with ADE." Affygility Solutions. [Link]

  • NextSDS. "N,N,1-trimethyl-3,3-diphenylallylamine — Chemical Substance Information." NextSDS Database.[Link]

Sources

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